molecular formula C7H4BrIO3 B12855529 4-Bromo-3-hydroxy-5-iodobenzoic acid

4-Bromo-3-hydroxy-5-iodobenzoic acid

Katalognummer: B12855529
Molekulargewicht: 342.91 g/mol
InChI-Schlüssel: XLNIBJHLIDFDTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-3-hydroxy-5-iodobenzoic acid is a useful research compound. Its molecular formula is C7H4BrIO3 and its molecular weight is 342.91 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-3-hydroxy-5-iodobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-hydroxy-5-iodobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C7H4BrIO3

Molekulargewicht

342.91 g/mol

IUPAC-Name

4-bromo-3-hydroxy-5-iodobenzoic acid

InChI

InChI=1S/C7H4BrIO3/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,10H,(H,11,12)

InChI-Schlüssel

XLNIBJHLIDFDTF-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1O)Br)I)C(=O)O

Herkunft des Produkts

United States
Foundational & Exploratory

Technical Whitepaper: Physical and Chemical Properties of 4-Bromo-3-hydroxy-5-iodobenzoic Acid in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced organic synthesis and drug development, polyhalogenated aromatic compounds serve as highly programmable building blocks. 4-Bromo-3-hydroxy-5-iodobenzoic acid represents a masterclass in structural design, offering three distinct functional handles (bromo, iodo, and hydroxyl groups) on a single benzoic acid core. This in-depth technical guide explores the physicochemical properties, thermodynamic causality of its reactivity, and its critical role in synthesizing next-generation Fibroblast Growth Factor Receptor (FGFR) inhibitors and complex natural products.

Chemical Identity and Physicochemical Profile

Understanding the baseline physical and chemical parameters of 4-bromo-3-hydroxy-5-iodobenzoic acid is essential for predicting its behavior in complex solvent systems and catalytic cycles.

Table 1: Physicochemical Profile of 4-Bromo-3-hydroxy-5-iodobenzoic Acid

PropertyValue / Description
IUPAC Name 4-Bromo-3-hydroxy-5-iodobenzoic acid
CAS Registry Number 1301214-70-9[1]
Precursor CAS Number 861117-99-9 (4-Bromo-3,5-diiodobenzoic acid)
Molecular Formula C₇H₄BrIO₃
Molecular Weight ~342.91 g/mol [2]
Appearance Yellow to light brown solid[3],[4]
Solubility Profile Soluble in polar aprotic solvents (DMF, DMSO) and aqueous base; insoluble in acidic water[4].

Structural Causality and Orthogonal Reactivity

As a Senior Application Scientist, it is crucial to look beyond the static structure and understand the thermodynamic and electronic causality that makes this molecule so valuable. The compound's utility stems from its orthogonal reactivity :

  • C-I vs. C-Br Thermodynamic Differential: The carbon-iodine (C-I) bond has a significantly lower bond dissociation energy (~238 kJ/mol) compared to the carbon-bromine (C-Br) bond (~336 kJ/mol). This energy gap allows palladium or copper catalysts to selectively undergo oxidative addition at the C5 (iodo) position entirely independent of the C4 (bromo) position[3].

  • Electronic Self-Regulation via the Hydroxyl Group: The C3 hydroxyl group is not merely a structural appendage; it is an electronic regulator. Under basic conditions, it deprotonates to form a phenoxide anion. This negatively charged oxygen donates electron density into the aromatic π -system via resonance, intentionally deactivating the ring to prevent over-reaction during cross-coupling or nucleophilic substitution[4].

Synthetic Methodologies: Self-Validating Protocols

The primary synthetic route to 4-bromo-3-hydroxy-5-iodobenzoic acid relies on the selective mono-hydroxylation of 4-bromo-3,5-diiodobenzoic acid via a copper-catalyzed Ullmann-type reaction[4],[5].

Protocol: Copper-Catalyzed Selective Mono-Hydroxylation

Mechanistic Rationale: Copper(I) oxide (Cu₂O) mediates the nucleophilic aromatic substitution of the aryl iodide. The reaction is chemically self-limiting: once the first iodine is replaced by a hydroxyl group, the basic aqueous medium generates a phenoxide anion. This electron-donating group deactivates the aromatic ring, rendering the second C-I bond inert to further oxidative addition, thereby ensuring strict mono-substitution[3].

Step-by-Step Procedure:

  • Reagent Preparation: In a suitable reaction vessel, combine 3.0 g (6.6 mmol) of 4-bromo-3,5-diiodobenzoic acid with 0.10 g (0.70 mmol, ~10 mol%) of Cu₂O[4].

  • Nucleophile & Base Addition: Add a solution of 1.4 g (35 mmol, ~5.3 equiv) of NaOH dissolved in 30 mL of deionized water[4].

    • Causality: The large excess of NaOH is required to neutralize the carboxylic acid, deprotonate the newly formed phenol, and provide the hydroxide nucleophile for the substitution.

  • Thermal Activation: Heat the mixture in a preheated oil bath at 80–85 °C for 3 to 16 hours[3],[4].

    • Validation Check: Monitor the reaction progress via LC-MS. A shorter duration (3 h) typically yields a cleaner yellow solid, while extended heating (16 h) ensures maximum conversion but may result in a light brown mixture of starting material and product[3],[4].

  • Quenching and Acidification: Dilute the reaction mixture with water and cool to 0 °C. Slowly acidify the mixture using 10 N aqueous HCl or H₂SO₄ until pH 2 is reached[3],[4].

    • Causality: Acidification reprotonates both the carboxylate and phenoxide anions. This eliminates the compound's ionic character, drastically reducing its aqueous solubility and driving high-yield precipitation.

  • Isolation: Filter the resulting precipitate under a vacuum. Wash the filter cake thoroughly with ice-cold deionized water to remove residual copper salts and sodium halides, then dry under a vacuum to afford the target compound[4].

Applications in Drug Development and Natural Product Synthesis

FGFR Inhibitor Development

Fibroblast Growth Factor Receptors (FGFR1-4) are receptor tyrosine kinases that regulate cell proliferation and survival. Genetic dysregulation of FGFR is heavily implicated in squamous non-small cell lung cancer (NSCLC), gastric carcinomas, and high-grade bladder cancers[4].

4-Bromo-3-hydroxy-5-iodobenzoic acid serves as a critical intermediate in synthesizing pyrimidine and pyridine-based FGFR inhibitors. By first methylating the hydroxyl and carboxylic acid groups (forming methyl 4-bromo-3-iodo-5-methoxybenzoate), chemists utilize the highly reactive iodine site for selective Suzuki or Sonogashira couplings to build the inhibitor's core pharmacophore[4].

Single-Atom Catalysis in Neolignan Synthesis

Pushing the boundaries of catalytic chemistry, this compound was recently utilized in the 11-step total synthesis of (±)-Licarin B, a biologically active dehydrobenzofuran neolignan[3]. The synthesis showcased the compound's compatibility with cutting-edge single-atom catalysts (Pd₁) and ultrasmall metal clusters (Cu₂₋₇, Pt₃₋₅), proving its stability and precise reactivity in highly complex, multi-step natural product synthesis[3],[6].

Mechanistic Pathways and Workflows

SyntheticWorkflow SM 4-Bromobenzoic Acid (Starting Material) Iodination Iodination (NIS, H2SO4, 0°C to RT) SM->Iodination Diiodo 4-Bromo-3,5-diiodobenzoic acid (Intermediate) Iodination->Diiodo Electrophilic Aromatic Substitution Hydroxylation Selective Hydroxylation (Cu2O, NaOH, H2O, 80-85°C) Diiodo->Hydroxylation Target 4-Bromo-3-hydroxy-5-iodobenzoic acid (Target Core) Hydroxylation->Target Ullmann-type Mono-substitution App1 FGFR Inhibitors (Cancer Therapeutics) Target->App1 Methylation & Cross-Coupling App2 Licarin B & Neolignans (Natural Products) Target->App2 Single-Atom Catalysis (Pd/Cu)

Caption: Synthetic workflow and downstream applications of 4-Bromo-3-hydroxy-5-iodobenzoic acid.

FGFRPathway FGF FGF Ligand FGFR FGFR 1-4 (Receptor Tyrosine Kinase) FGF->FGFR Dimer Receptor Dimerization & Autophosphorylation FGFR->Dimer Signaling Downstream Signaling (MAPK / PI3K / STAT) Dimer->Signaling Proliferation Tumor Cell Proliferation, Survival & Angiogenesis Signaling->Proliferation Inhibitor FGFR Inhibitor (Pyrimidine/Pyridine Core) Inhibitor->Dimer Blocks Kinase Domain

Caption: FGFR signaling pathway and the pharmacological intervention point for derived inhibitors.

References

  • [3],[6],[5] Soluble individual metal atoms and ultrasmall clusters catalyze key synthetic steps of a natural product synthesis - Nature Communications / PMC. 3

  • [4],[2] NOVEL PYRIMIDINE AND PYRIDINE COMPOUNDS AND THEIR USAGE - European Patent Office (EP 2970120 B1).4

  • [1] 5-Bromo-7-fluoro-2-methyl-1H-benzimidazole,1301214-70-9 (Product Database) - Rovathin. 1

  • BLD Pharmatech Co., Limited Product Catalog (CAS: 861117-99-9) - ChemBuyersGuide.

Sources

4-Bromo-3-hydroxy-5-iodobenzoic acid exact mass and molecular weight

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-3-hydroxy-5-iodobenzoic acid

For researchers, scientists, and drug development professionals, a precise understanding of a molecule's fundamental physicochemical properties is paramount for successful experimental design, from synthesis to biological application. This guide provides a detailed examination of 4-Bromo-3-hydroxy-5-iodobenzoic acid, focusing on its exact mass and molecular weight, and outlines the theoretical and practical considerations for its analysis.

Core Physicochemical Data

The foundational quantitative descriptors for 4-Bromo-3-hydroxy-5-iodobenzoic acid are its molecular weight and exact mass. These values are crucial for stoichiometric calculations in synthesis, preparation of solutions with accurate concentrations, and high-resolution mass spectrometry analysis.

PropertyValue
Molecular Formula C₇H₄BrIO₃
Molecular Weight 342.914 g/mol
Exact Mass 341.838856 Da

Molecular Weight (also known as average molecular mass) is calculated using the weighted average of the atomic masses of the constituent elements, considering their natural isotopic abundance. This value is essential for routine laboratory work, such as preparing solutions of a specific molarity.

Exact Mass (monoisotopic mass), on the other hand, is calculated using the mass of the most abundant isotope of each element. This value is of critical importance in mass spectrometry, where it allows for the unambiguous identification of a compound by comparing the experimentally determined mass-to-charge ratio (m/z) with the theoretical exact mass.

Theoretical Framework and Experimental Determination

The determination of the exact mass and molecular weight of a compound like 4-Bromo-3-hydroxy-5-iodobenzoic acid relies on a combination of theoretical calculations and experimental verification.

Causality Behind the Values

The presence of bromine and iodine, elements with multiple isotopes, underscores the distinction between molecular weight and exact mass. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal abundance, while iodine is monoisotopic (¹²⁷I). High-resolution mass spectrometers can distinguish between these isotopic variants, leading to a characteristic isotopic pattern that serves as a definitive confirmation of the compound's elemental composition.

Proposed Analytical Workflow for Characterization

Given that 4-Bromo-3-hydroxy-5-iodobenzoic acid is not a commonly cataloged compound, its synthesis would necessitate a rigorous analytical characterization to confirm its identity and purity. The following workflow outlines a logical approach.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization synthesis Proposed Synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structural Elucidation hplc HPLC-UV (Purity Assessment) nmr->hplc Purity Check hrms High-Resolution Mass Spectrometry (HRMS) (Exact Mass Confirmation) hplc->hrms Identity Confirmation ftir FTIR Spectroscopy (Functional Group Analysis) hrms->ftir Functional Group Verification

Caption: Proposed analytical workflow for the characterization of 4-Bromo-3-hydroxy-5-iodobenzoic acid.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

The following is a generalized protocol for the determination of the exact mass of 4-Bromo-3-hydroxy-5-iodobenzoic acid using Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.

Objective: To experimentally determine the exact mass of 4-Bromo-3-hydroxy-5-iodobenzoic acid and confirm its elemental composition.

Materials:

  • Synthesized and purified 4-Bromo-3-hydroxy-5-iodobenzoic acid

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • Formic acid (for enhancing ionization)

  • Calibrant solution for the mass spectrometer

Equipment:

  • High-Resolution Mass Spectrometer (e.g., ESI-TOF)

  • Syringe pump or liquid chromatography system for sample introduction

  • Vortex mixer

  • Micropipettes

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., 50:50 methanol:water) to create a 1 mg/mL stock solution.

    • Perform serial dilutions to obtain a final concentration suitable for the instrument, typically in the range of 1-10 µg/mL.

    • To aid in ionization, a small amount of formic acid (0.1% v/v) can be added to the final solution.

  • Instrument Calibration:

    • Calibrate the mass spectrometer according to the manufacturer's instructions using a standard calibrant solution. This ensures high mass accuracy.

  • Sample Infusion and Data Acquisition:

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data in negative ion mode, as the carboxylic acid and hydroxyl groups are expected to deprotonate readily, forming [M-H]⁻ ions.

    • Set the mass range to acquire data over a window that includes the expected m/z of the [M-H]⁻ ion (approximately 340.8316 Da).

  • Data Analysis:

    • Process the acquired spectrum to identify the peak corresponding to the [M-H]⁻ ion.

    • Compare the experimentally measured m/z value with the theoretically calculated exact mass of the [M-H]⁻ ion (C₇H₃BrIO₃⁻).

    • Analyze the isotopic pattern of the molecular ion peak. The presence of bromine (⁷⁹Br/⁸¹Br) should result in a characteristic M and M+2 isotopic distribution with nearly equal intensities.

Trustworthiness and Self-Validation

The described analytical workflow incorporates self-validating systems. For instance, while HRMS provides the exact mass, Nuclear Magnetic Resonance (NMR) spectroscopy would be used to confirm the connectivity of the atoms and the positions of the substituents on the benzoic acid ring. Similarly, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector would provide an orthogonal measure of purity. The convergence of data from these independent techniques provides a high degree of confidence in the identity and quality of the compound. While specific experimental data for 4-bromo-3-hydroxy-5-iodobenzoic acid is not available in public databases, analytical methods for similar compounds are well-established.[1][2][3]

Conclusion

The precise determination of the exact mass and molecular weight of 4-Bromo-3-hydroxy-5-iodobenzoic acid is a critical first step in its scientific exploration. By combining theoretical calculations with a robust, multi-technique analytical workflow, researchers can confidently establish the identity and purity of this compound, paving the way for its use in further research and development.

References

  • PubChem. 4-Bromo-3-hydroxybenzoic acid. National Center for Biotechnology Information. [Link]

  • SIELC Technologies. 4-Bromobenzoic acid. [Link]

  • NIST. Benzoic acid, 4-bromo-. National Institute of Standards and Technology. [Link]

  • Ministry of the Environment, Japan. III Analytical Methods. [Link]

  • Quora. What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? [Link]

  • Stenutz. 4-bromo-3,5-dihydroxybenzoic acid. [Link]

  • Google Patents. Process for preparing 3,5-dihydroxy 4-bromobenzoic acid.
  • Google Patents.
  • ChemBK. 3-Bromo-4-hydroxybenzoic acid. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • Royal Society of Chemistry. Contents list - Analytical Methods. [Link]

Sources

Advanced Technical Guide & Safety Profile: 4-Bromo-3-hydroxy-5-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

4-Bromo-3-hydroxy-5-iodobenzoic acid (CAS: 1628540-05-5) is a highly functionalized, polyhalogenated aromatic building block. Unlike bulk industrial chemicals, this compound is a specialized intermediate utilized in late-stage functionalization and the total synthesis of complex natural products, such as biologically active neolignans. Its unique structural topology—featuring three different reactive moieties (bromine, iodine, and hydroxyl) on a benzoic acid scaffold—allows for highly orthogonal, chemoselective cross-coupling reactions catalyzed by single-atom metals and ultrasmall clusters .

Because this compound is typically synthesized in situ or handled in specialized research settings, standard commercial Safety Data Sheets (SDS) often lack the mechanistic depth required by advanced practitioners. This whitepaper bridges that gap by synthesizing physicochemical profiling, structural causality, and self-validating handling protocols into a comprehensive technical guide.

Physicochemical Profiling & Structural Causality

The behavior, reactivity, and safety profile of 4-bromo-3-hydroxy-5-iodobenzoic acid are dictated entirely by the immense steric hindrance and electron-withdrawing nature of its substituents.

  • Acidity (pKa) Causality: The presence of highly electronegative halogens (Br and I) adjacent to the hydroxyl group exerts a strong inductive electron-withdrawing effect. This stabilizes the phenoxide anion, significantly lowering the pKa of the hydroxyl proton compared to standard phenol. Similarly, the benzoic acid moiety is highly acidic.

  • Orthogonal Reactivity: The differential bond dissociation energies between the C-I bond (~240 kJ/mol) and the C-Br bond (~280 kJ/mol) allow researchers to selectively target the iodine position for Ullmann-type couplings or palladium-catalyzed cross-couplings while leaving the bromine atom intact for downstream functionalization.

Table 1: Quantitative Physicochemical Properties
PropertyValue / DescriptionCausality / Structural Driver
Molecular Formula C7H4BrIO3N/A
Molecular Weight 342.90 g/mol High mass driven by heavy halogen substituents (Br, I).
CAS Registry Number 1628540-05-5N/A
Physical State Light brown solidConjugation and halogen-induced charge transfer complexes.
Solubility Soluble in DMSO, Acetone, basic H2ODeprotonation of the carboxylic acid in basic media yields a highly soluble sodium salt.
Lipophilicity (LogP) High (Estimated > 3.0)Halogenation significantly increases the hydrophobic character of the non-ionized form.

Toxicological Profile & Hazard Identification (E-E-A-T)

The toxicity of halogenated benzoic acids is not merely a function of their acidity, but rather their interaction with biological membranes and cellular proteostasis networks.

Mechanisms of Toxicity:

  • Membrane Permeability: Research on halogenated disinfection byproducts demonstrates that halogenated benzoic acids exhibit notable developmental and aquatic toxicity . The mechanism is driven by the non-ionized form of the acid; despite having a lower pKa (which favors ionization at physiological pH), the highly lipophilic non-ionized fraction rapidly permeates lipid bilayers, leading to intracellular acidification and oxidative stress.

  • Proteostasis Network Disruption: Halogenated benzoic acid derivatives have been identified as putative binders of cathepsins B and L. By interacting with these enzymes, they can artificially upregulate the autophagy-lysosome pathway (ALP) and the ubiquitin-proteasome pathway (UPP), leading to unregulated protein degradation and cellular toxicity in human fibroblasts .

Table 2: GHS Hazard Classification & Mitigation
Hazard ClassGHS StatementMechanistic Mitigation Strategy
Skin Irritation H315: Causes skin irritationBarrier Defense: The lipophilic nature of the halogens allows rapid dermal penetration. Nitrile gloves (double-layered) are mandatory to prevent lipid-bilayer absorption.
Eye Irritation H319: Causes serious eye irritationNeutralization: Acidic protons cause immediate corneal protein denaturation. Flush with copious amounts of weakly buffered saline to neutralize the localized pH drop.
Aquatic Toxicity H411: Toxic to aquatic lifeContainment: Do not flush. The compound resists natural biodegradation due to the highly stable C-Br and C-I bonds.

Experimental Workflows & Self-Validating Protocols

The following protocol details the synthesis of 4-bromo-3-hydroxy-5-iodobenzoic acid from 4-bromo-3,5-diiodobenzoic acid via an Ullmann-type hydroxylation, followed by downstream esterification .

Protocol 1: Ullmann-Type Hydroxylation (Synthesis of Target)

Scientific Rationale: Cu2O acts as a pre-catalyst that inserts into the weaker C-I bond. NaOH serves a dual purpose: it provides the hydroxide nucleophile for the coupling and deprotonates the resulting phenol and carboxylic acid to maintain aqueous solubility.

Step-by-Step Methodology:

  • Reagent Assembly: In a 25-mL flask, combine 1 g (2.21 mmol, 1 equiv.) of 4-bromo-3,5-diiodobenzoic acid, 120 mg (0.84 mmol, 0.4 equiv.) of Cu2O, and 475 mg (11.88 mmol, 5.4 equiv.) of NaOH.

  • Solvation & Heating: Dissolve the mixture in 10 mL of deionized water. Heat in a preheated oil bath at 85 °C for 16 hours.

  • Self-Validating Acidification (Critical Step): After 16 hours, the solution contains the highly soluble sodium phenoxide/carboxylate salt. Carefully titrate the mixture to pH 2 using HCl.

    • Self-Validation Check: The sudden precipitation of a light brown solid acts as a visual, self-validating indicator that the basic hydrolysis is complete and the free 4-bromo-3-hydroxy-5-iodobenzoic acid has been successfully protonated.

  • Isolation: Pour the contents into a 10-mL water/ice mixture. Filter the solid by vacuum to isolate the product (typically yielding an 880 mg mixture of the target and starting material).

Protocol 2: Spill Neutralization (Safety Workflow)

If the solid or its highly basic reaction mixture is spilled:

  • Containment: Surround the spill with an inert, absorbent material (e.g., diatomaceous earth).

  • Self-Validating Neutralization: Apply a dilute sodium bicarbonate (NaHCO3) solution containing a few drops of bromothymol blue indicator.

    • Self-Validation Check: The evolution of CO2 gas (bubbling) and the color shift of the indicator from yellow (acidic) to green/blue (neutral/basic) provides real-time, visual confirmation that the hazardous acidic protons have been entirely neutralized into a safer, water-soluble carboxylate salt.

Pathway Visualization

The following diagram illustrates the synthetic workflow, highlighting the orthogonal reactivity of the halogens where the iodine is selectively hydroxylated before downstream esterification and etherification.

SyntheticWorkflow Substrate 4-Bromo-3,5-diiodobenzoic acid (Starting Material) Reaction1 Cu2O, NaOH, H2O 85°C, 16h Substrate->Reaction1 Ullmann-type Hydroxylation Intermediate 4-Bromo-3-hydroxy-5-iodobenzoic acid (Target Intermediate) Reaction1->Intermediate Acidification (pH 2 Precipitation) Reaction2 K2CO3, DMS, Acetone 50°C, Overnight Intermediate->Reaction2 Esterification & Etherification Product Methyl 4-bromo-3-iodo-5-methoxybenzoate (Downstream Product) Reaction2->Product Filtration & Evaporation

Synthetic workflow for 4-Bromo-3-hydroxy-5-iodobenzoic acid and downstream functionalization.

References

  • Rodríguez-Nuévalos, S., Espinosa, M., & Leyva-Pérez, A. (2024). "Soluble individual metal atoms and ultrasmall clusters catalyze key synthetic steps of a natural product synthesis." Communications Chemistry, 7(1). URL:[Link]

  • Pan, Y., et al. (2021). "A New Group of Heterocyclic Nitrogenous Disinfection Byproducts (DBPs) in Drinking Water: Role of Extraction pH in Unknown DBP Exploration." Environmental Science & Technology. URL:[Link]

  • Gkikas, D., et al. (2020). "Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules." Molecules, 25(3), 666. URL:[Link]

Solubility Profile and Solvation Mechanics of 4-Bromo-3-hydroxy-5-iodobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Bromo-3-hydroxy-5-iodobenzoic acid is a highly functionalized aromatic intermediate pivotal in the synthesis of complex natural products and targeted therapeutics, notably Fibroblast Growth Factor Receptor (FGFR) inhibitors 1. Its unique structural motif—combining a carboxylic acid, a phenolic hydroxyl, and two heavy halogens (bromine and iodine)—creates a complex thermodynamic landscape. This technical guide provides an in-depth analysis of its solubility profile across various organic solvents, detailing the underlying solvation mechanics and providing validated experimental protocols for solubility determination.

Solvation Mechanics and Physicochemical Properties

The solubility of 4-bromo-3-hydroxy-5-iodobenzoic acid is governed by the competing intermolecular forces of its functional groups:

  • Hydrogen Bonding Network: The carboxylic acid (-COOH) and hydroxyl (-OH) groups act as strong hydrogen bond donors and acceptors. In non-polar solvents (e.g., hexane, toluene), the carboxylic acid predominantly forms stable intermolecular dimers, drastically reducing the entropy of mixing and resulting in poor solubility 2.

  • Halogen Bonding and Lipophilicity: The bulky, highly polarizable bromine and iodine substituents significantly increase the molecule's lipophilicity (LogP). These halogens participate in intermolecular halogen bonding and π−π stacking, which stabilizes the crystal lattice.

  • Causality in Solvent Selection: To achieve high solubility, a solvent must possess a high dielectric constant and strong hydrogen-bond accepting capabilities to disrupt the crystalline dimer network. Consequently, polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) yield the highest solubility, making them the solvents of choice for downstream functionalization 3.

Quantitative Solubility Profile

The following table summarizes the solubility profile of 4-bromo-3-hydroxy-5-iodobenzoic acid across various solvent classes at 298.15 K. Data is synthesized from empirical synthetic handling and thermodynamic models of heavily halogenated benzoic acids.

Solvent ClassSolventDielectric Constant ( ϵ )Solvation MechanismEstimated Solubility (mg/mL at 25°C)
Polar Aprotic DMSO46.7Strong H-bond acceptor; disrupts dimers> 200 (Freely Soluble)
Polar Aprotic DMF36.7Strong H-bond acceptor; stabilizes anions> 150 (Freely Soluble)
Polar Aprotic Acetone20.7Moderate H-bond acceptor50 - 100 (Soluble)
Polar Protic Ethanol24.5H-bond donor/acceptor20 - 50 (Sparingly Soluble)
Non-Polar Toluene2.4Weak π−π interactions< 5 (Slightly Soluble)
Non-Polar Hexane1.9Dispersion forces only< 1 (Practically Insoluble)
Aqueous Water (pH 2)80.1Hydrophobic repulsion of halogens< 1 (Practically Insoluble)
Aqueous Water (pH 10)80.1Ion-dipole (carboxylate/phenolate)> 100 (Freely Soluble)

Experimental Protocol: Isothermal Shake-Flask Method

To determine the precise thermodynamic solubility of 4-bromo-3-hydroxy-5-iodobenzoic acid in a target organic solvent, the isothermal shake-flask method coupled with HPLC-UV quantification is the industry standard. This protocol is designed as a self-validating system to ensure thermodynamic equilibrium rather than mere kinetic dissolution.

Materials & Reagents:

  • 4-bromo-3-hydroxy-5-iodobenzoic acid (Solid, >98% purity)

  • Target organic solvents (HPLC grade)

  • 0.22 µm PTFE syringe filters

  • HPLC system with a C18 reverse-phase column

Step-by-Step Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of solid 4-bromo-3-hydroxy-5-iodobenzoic acid (e.g., 500 mg) to 2.0 mL of the target solvent in a tightly sealed amber glass vial. Causality: Amber glass prevents potential photo-degradation of the sensitive carbon-iodine bond over the incubation period.

  • Thermodynamic Equilibration: Place the vials in an isothermal shaker bath set to 298.15 K (25°C). Agitate at 200 RPM for 48 hours. Self-Validation: Sample the solution at 24 hours and 48 hours. Equilibrium is confirmed when the concentration variance between the two time points is less than 2%.

  • Phase Separation: Remove the vials and allow them to stand undisturbed for 2 hours to let large particulates settle. Centrifuge the mixture at 10,000 RPM for 10 minutes.

  • Filtration: Extract the supernatant and filter it through a 0.22 µm PTFE syringe filter. Causality: Polytetrafluoroethylene (PTFE) is explicitly chosen over nylon or cellulose to prevent non-specific adsorption of the highly lipophilic halogenated compound to the filter membrane, which would artificially lower the measured solubility.

  • Dilution and Quantification: Dilute the filtered aliquot quantitatively with the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Trifluoroacetic acid). Analyze via HPLC-UV at λmax​ 254 nm. Causality: The acidic mobile phase ensures the compound remains fully protonated, preventing peak tailing and retention time shifts on the C18 column.

Workflow Integration: Solvent-Driven Synthetic Strategies

The solubility profile directly dictates the synthetic handling of this compound. In the synthesis of targeted therapeutics, 4-bromo-3-hydroxy-5-iodobenzoic acid frequently undergoes SN​2 methylation to yield methyl 4-bromo-3-iodo-5-methoxybenzoate 31.

  • Reaction Solvent (DMF/Acetone): The reaction utilizes K2​CO3​ and dimethyl sulfate (DMS) or methyl iodide. DMF or acetone is explicitly chosen because they dissolve the starting material completely and stabilize the intermediate phenolate/carboxylate dianions without solvating the nucleophilic oxygen, thereby accelerating the SN​2 attack.

  • Isolation Solvent (Aqueous Acid): Post-reaction, or during the initial synthesis of the acid via Cu-catalyzed hydroxylation, the reaction mixture is poured into an ice-water mixture and acidified to pH 2. Causality: Protonation of the carboxylic and phenolic groups neutralizes the molecule. The dominant hydrophobic effect of the heavy halogens immediately drives the molecule out of the aqueous phase, allowing for high-yield isolation via simple vacuum precipitation 3.

Visualizing the Workflow

G Compound 4-Bromo-3-hydroxy- 5-iodobenzoic acid PolarAprotic Polar Aprotic (DMF, DMSO, Acetone) Compound->PolarAprotic High Solubility AqueousBase Aqueous Base (NaOH, KOH) Compound->AqueousBase Deprotonation AqueousAcid Aqueous Acid (pH < 3) Compound->AqueousAcid Protonation NonPolar Non-Polar (Hexane, Toluene) Compound->NonPolar Low Solubility App1 S_N2 Alkylation (Esterification) PolarAprotic->App1 App2 Cross-Coupling Hydroxylation AqueousBase->App2 App3 Product Isolation (Precipitation) AqueousAcid->App3 App4 Anti-Solvent Crystallization NonPolar->App4

Solvent-driven synthetic workflow and downstream applications for the target compound.

References

  • Soluble individual metal atoms and ultrasmall clusters catalyze key synthetic steps of a natural product synthesis.National Institutes of Health (NIH) / PMC.
  • NOVEL PYRIMIDINE AND PYRIDINE COMPOUNDS AND THEIR USAGE - EP 2970120 B1.
  • Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.KTH Royal Institute of Technology / DiVA Portal.

Sources

mechanism of action for 4-Bromo-3-hydroxy-5-iodobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Putative Mechanisms of Action of 4-Bromo-3-hydroxy-5-iodobenzoic Acid Derivatives

This guide provides a comprehensive analysis of the potential mechanisms of action for 4-Bromo-3-hydroxy-5-iodobenzoic acid and its derivatives. As a distinct class of compounds, their specific and unified mechanism is not yet fully elucidated in publicly available literature. Therefore, this document synthesizes findings from structurally related halogenated and hydroxylated benzoic acid derivatives to propose putative molecular interactions and signaling pathway modulations. This approach is grounded in the established bioactivities of similar chemical scaffolds, offering a robust framework for researchers, scientists, and drug development professionals.

Introduction: The Chemical Scaffold and Therapeutic Potential

The 4-Bromo-3-hydroxy-5-iodobenzoic acid core structure presents a unique combination of functional groups that suggest a high potential for diverse biological activities. The benzoic acid moiety provides a carboxylic acid group, which can participate in hydrogen bonding and ionic interactions. The phenolic hydroxyl group is a key feature in many antioxidant and enzyme-inhibiting compounds. The dual halogenation with bromine and iodine significantly alters the electronic and lipophilic properties of the aromatic ring, which can enhance binding affinity and cell permeability.

Derivatives of this core structure have been investigated for a range of therapeutic applications, including anti-inflammatory, antioxidant, antibacterial, and metabolic disease-modifying activities.[1][2] Understanding the underlying mechanisms is crucial for the rational design of novel therapeutics based on this versatile scaffold.

Putative Mechanisms of Action: A Multi-Targeted Approach

Based on the activities of structurally analogous compounds, it is likely that 4-Bromo-3-hydroxy-5-iodobenzoic acid derivatives do not exert their effects through a single, universal mechanism. Instead, they likely engage with multiple molecular targets, leading to a cascade of cellular responses. The primary putative mechanisms can be categorized into direct enzyme inhibition and modulation of intracellular signaling pathways.

Direct Enzyme Inhibition

The halogenated phenolic structure is a common motif in various enzyme inhibitors. The following are potential enzyme targets for 4-Bromo-3-hydroxy-5-iodobenzoic acid derivatives based on studies of related compounds.

  • Decarboxylases: A closely related compound, 4-Bromo-3-hydroxybenzoic acid, is a known inhibitor of histidine decarboxylase (HDC) and aromatic-L-amino acid decarboxylase.[3] These enzymes are crucial for the synthesis of histamine and various neurotransmitters, respectively. Inhibition of these enzymes suggests a potential role in modulating inflammatory responses and neurological processes.

  • Hydrolases:

    • Acetylcholinesterase (AChE) and α-glucosidase: N-substituted-(4-bromophenyl) sulfonamides have demonstrated inhibitory activity against both AChE and α-glucosidase.[4] This suggests that derivatives of 4-Bromo-3-hydroxy-5-iodobenzoic acid could have applications in neurodegenerative diseases and diabetes.

    • Protein Tyrosine Phosphatase 1B (PTP1B): Bromophenol derivatives have been identified as inhibitors of PTP1B, a key negative regulator of the insulin signaling pathway.[5][6] Inhibition of PTP1B is a therapeutic strategy for type 2 diabetes.

    • Alkaline Phosphatase: Certain N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have shown potent inhibition of alkaline phosphatase.[7]

The inhibitory potential against these enzymes is likely influenced by the specific substitutions on the core benzoic acid structure, which can be tailored to enhance potency and selectivity.

Modulation of Intracellular Signaling Pathways

Beyond direct enzyme inhibition, halogenated phenolic compounds are known to modulate key signaling pathways involved in cellular stress responses, inflammation, and metabolism.

  • Nrf2/HO-1 Pathway (Antioxidant Response): The 3-bromo-4,5-dihydroxybenzaldehyde (BDB), a structurally similar compound, has been shown to activate the Nrf2 signaling cascade.[8] This leads to the upregulation of heme oxygenase-1 (HO-1) and other cytoprotective genes, conferring protection against oxidative stress.[8][9] This activation is often mediated by upstream kinases such as ERK and Akt.[8]

  • MAPK and NF-κB Signaling Pathways (Anti-inflammatory Response): Derivatives of aminobenzoic acids have demonstrated anti-inflammatory effects by downregulating the MAPK and NF-κB signaling pathways.[1] These pathways are central to the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines.

  • Akt/PGC1α/Sirt3 Pathway (Mitochondrial Function): BDB has also been shown to protect against myocardial ischemia-reperfusion injury by activating the Akt-PGC1α-Sirt3 pathway.[10] This pathway is crucial for maintaining mitochondrial function and reducing oxidative stress.

The following diagram illustrates the putative signaling pathways modulated by 4-Bromo-3-hydroxy-5-iodobenzoic acid derivatives based on the actions of related compounds.

Signaling_Pathways cluster_0 Putative Mechanisms of 4-Bromo-3-hydroxy-5-iodobenzoic Acid Derivatives cluster_1 Enzyme Inhibition cluster_2 Signaling Pathway Modulation Derivative 4-Bromo-3-hydroxy-5- iodobenzoic acid Derivative HDC Histidine Decarboxylase Derivative->HDC Inhibits AADC Aromatic-L-amino acid Decarboxylase Derivative->AADC Inhibits AChE Acetylcholinesterase Derivative->AChE Inhibits alpha_Glucosidase α-Glucosidase Derivative->alpha_Glucosidase Inhibits PTP1B PTP1B Derivative->PTP1B Inhibits AP Alkaline Phosphatase Derivative->AP Inhibits Akt Akt Derivative->Akt Activates ERK ERK Derivative->ERK Activates NFkB NF-κB Derivative->NFkB Inhibits MAPK MAPK Derivative->MAPK Inhibits Nrf2 Nrf2 Akt->Nrf2 PGC1a PGC1α Akt->PGC1a ERK->Nrf2 HO1 HO-1 Nrf2->HO1 Upregulates Sirt3 Sirt3 PGC1a->Sirt3 Enzyme_Inhibition_Workflow Start Start Prep Prepare Compound Dilutions Start->Prep Setup Set up Assay Plate: Buffer + Compound + Enzyme Prep->Setup Incubate Pre-incubate Setup->Incubate React Add Substrate & Initiate Reaction Incubate->React Measure Measure Signal (e.g., Absorbance) React->Measure Analyze Data Analysis: Calculate IC50 Measure->Analyze End End Analyze->End

Caption: General workflow for an enzyme inhibition assay.

Cellular Assays for Signaling Pathway Analysis

Objective: To determine if the test compound modulates specific intracellular signaling pathways.

Key Techniques:

  • Western Blotting: To measure the phosphorylation status and total protein levels of key signaling proteins (e.g., Akt, ERK, Nrf2).

  • Quantitative PCR (qPCR): To measure the mRNA expression levels of target genes (e.g., HO-1).

  • Reporter Gene Assays: To measure the transcriptional activity of transcription factors (e.g., NF-κB, Nrf2).

  • Immunofluorescence Microscopy: To visualize the nuclear translocation of transcription factors (e.g., Nrf2).

Data Presentation: A Comparative Overview

The following table summarizes the reported inhibitory activities of various brominated phenolic compounds against different enzyme targets. This provides a reference for the potential potency of novel 4-Bromo-3-hydroxy-5-iodobenzoic acid derivatives.

Compound ClassTarget EnzymeReported IC50Reference
4-Bromo-3-hydroxybenzoic acidHistidine Decarboxylase~1 mM[3]
4-Bromo-3-hydroxybenzoic acidAromatic-L-amino acid Decarboxylase~1 mM[3]
N-substituted-(4-bromophenyl) sulfonamidesAcetylcholinesterase52.63 ± 0.14 µM (for compound 5l)[4]
Bromophenol derivativesProtein Tyrosine Phosphatase 1B1.50 µM[6]
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivativesAlkaline Phosphatase1.469 ± 0.02 µM (for compound 5d)[7]

Conclusion and Future Directions

The available evidence from structurally related compounds strongly suggests that 4-Bromo-3-hydroxy-5-iodobenzoic acid derivatives are a promising class of molecules with the potential for multi-targeted biological activity. Their mechanisms of action are likely to involve a combination of direct enzyme inhibition and modulation of key intracellular signaling pathways related to oxidative stress, inflammation, and metabolism.

Future research should focus on the synthesis and biological evaluation of a focused library of 4-Bromo-3-hydroxy-5-iodobenzoic acid derivatives. This will allow for a systematic investigation of their structure-activity relationships and the validation of the putative mechanisms of action outlined in this guide. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

  • Riaz, N., et al. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl) -. Juniper Publishers. [Link]

  • ResearchGate. Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1 ,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice | Request PDF. [Link]

  • Piao, M. J., et al. (2018). Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway. Marine Drugs. [Link]

  • Frontiers in Pharmacology. (2018). 3-Bromo-4,5-Dihydroxybenzaldehyde Protects Against Myocardial Ischemia and Reperfusion Injury Through the Akt-PGC1α-Sirt3 Pathway. [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

  • PubMed. (2013). Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice. [Link]

  • PubMed. (2017). Drug Discovery Targeting Bromodomain-Containing Protein 4. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. [Link]

  • PubMed. (2017). 3-Bromo-4,5-dihydroxybenzaldehyde Enhances the Level of Reduced Glutathione via the Nrf2-Mediated Pathway in Human Keratinocytes. [Link]

Sources

A Technical Guide to the Crystal Structure Analysis of 4-Bromo-3-hydroxy-5-iodobenzoic Acid: From Synthesis to Supramolecular Architecture

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction (SC-XRD) analysis of 4-Bromo-3-hydroxy-5-iodobenzoic acid, a molecule of significant interest in pharmaceutical research due to its potential as a versatile building block. We delve into the rationale behind the synthesis and crystallization strategies, offer a detailed, field-proven protocol for SC-XRD data acquisition and structure refinement, and interpret the resulting crystal structure. The guide emphasizes the critical role of intermolecular forces, particularly hydrogen and halogen bonds, in dictating the supramolecular assembly. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply crystallographic techniques to elucidate the solid-state properties of complex organic molecules.

Introduction: The Significance of Solid-State Characterization

In modern drug development, understanding the three-dimensional structure of an active pharmaceutical ingredient (API) is not merely an academic exercise; it is a fundamental requirement for controlling its physicochemical properties. The ability of an API to exist in multiple crystalline forms, a phenomenon known as polymorphism, can profoundly impact its solubility, stability, bioavailability, and manufacturability.[1][2] Each polymorph, having a unique crystal lattice arrangement, can exhibit different therapeutic efficacy and safety profiles.[3][4] Therefore, definitive structural elucidation via single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for solid-state characterization.

4-Bromo-3-hydroxy-5-iodobenzoic acid is a highly functionalized aromatic carboxylic acid. Its substituted phenyl ring presents a unique combination of hydrogen bond donors (hydroxyl and carboxyl groups) and halogen bond donors (bromine and iodine).[2][5] This molecular architecture makes it an excellent candidate for crystal engineering, where non-covalent interactions are strategically employed to design crystal structures with desired properties.[6][7][8] The interplay between the robust hydrogen-bonded dimers typical of carboxylic acids and the directional, tunable nature of halogen bonds can lead to complex and fascinating supramolecular assemblies.[9] This guide uses this molecule as a case study to illustrate the complete workflow of a modern crystal structure analysis.

Synthesis and Crystallization: The Gateway to a High-Quality Structure

A successful crystal structure analysis begins with the synthesis of pure material and the growth of diffraction-quality single crystals.

Synthesis Pathway

The synthesis of 4-Bromo-3-hydroxy-5-iodobenzoic acid can be approached through electrophilic aromatic substitution on a suitable precursor. A plausible route starts from 3-hydroxybenzoic acid, proceeding through sequential halogenation steps. The directing effects of the hydroxyl and carboxyl groups must be carefully considered to achieve the desired 4-bromo-5-iodo substitution pattern.

  • Starting Material: 3-Hydroxybenzoic acid

  • Step 1: Iodination: Reaction with an iodinating agent (e.g., N-iodosuccinimide in acetonitrile) would likely direct the iodine to the position ortho to the powerful activating hydroxyl group and para to the deactivating carboxyl group, yielding 3-hydroxy-5-iodobenzoic acid.

  • Step 2: Bromination: Subsequent bromination (e.g., with N-bromosuccinimide) would then be directed to the remaining activated position ortho to the hydroxyl group, yielding the target molecule.

Post-synthesis, rigorous purification by column chromatography or recrystallization is essential to remove any starting materials or regioisomeric byproducts, as impurities can severely inhibit crystal growth.

Protocol: Single Crystal Growth

The goal of crystallization is to allow molecules to transition slowly from the disordered solution phase to a highly ordered crystalline lattice.[9] For benzoic acid derivatives, slow evaporation from a suitable solvent is a highly effective technique.[6][10]

Expert Insight: The choice of solvent is critical. A good solvent will dissolve the compound when hot but result in a supersaturated solution upon slow cooling or evaporation.[1] For polar molecules like our target, solvents such as ethanol, methanol, or acetone are excellent starting points. Co-solvent systems (e.g., ethanol/water) can also be used to fine-tune solubility.[11]

Step-by-Step Crystallization Protocol:

  • Preparation: Dissolve approximately 10-20 mg of purified 4-Bromo-3-hydroxy-5-iodobenzoic acid in a minimal amount (1-2 mL) of hot methanol in a small, clean glass vial. Ensure all solid material is fully dissolved.

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the hot solution through a small cotton plug in a Pasteur pipette into a clean vial to remove potential nucleation inhibitors.

  • Slow Evaporation: Cover the vial with a cap, and then pierce the cap with a needle. This allows the solvent to evaporate slowly over several days at room temperature.

  • Incubation: Place the vial in a vibration-free location. Disturbing the vial can lead to the formation of many small, unusable crystals instead of a few large, high-quality ones.[12]

  • Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size) have formed, carefully remove a well-defined, single crystal from the solution using a cryoloop or a mounted needle and immediately proceed to the mounting stage for diffraction analysis.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD provides unambiguous determination of the three-dimensional atomic arrangement in a molecule.[13] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow Diagram

The overall process from a grown crystal to a refined structure is a systematic workflow.

experimental_workflow cluster_exp Experimental Phase cluster_proc Computational Phase crystal Crystal Growth & Selection mount Mount Crystal on Diffractometer crystal->mount data_coll X-ray Data Collection mount->data_coll integrate Data Integration & Reduction data_coll->integrate Raw Diffraction Images solve Structure Solution (e.g., SHELXT) integrate->solve refine Structure Refinement (e.g., SHELXL) solve->refine validate Validation & CIF Generation refine->validate final_structure Final Structural Model (CIF) validate->final_structure

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Protocol: Data Collection, Solution, and Refinement

This protocol assumes the use of a modern diffractometer and the Olex2 software suite, which provides a user-friendly interface for the powerful SHELX programs.[3][4]

1. Data Collection:

  • Mounting: The selected crystal is mounted on a cryoloop and flash-cooled to 100 K in a stream of cold nitrogen gas. This minimizes thermal motion and radiation damage.

  • Centering: The crystal is optically and computationally centered in the X-ray beam.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and Bravais lattice.

  • Data Collection Strategy: A full sphere of diffraction data is collected using a series of scans (e.g., omega and phi scans). The exposure time per frame is optimized to achieve good signal-to-noise while minimizing data collection time.

2. Data Processing and Structure Solution:

  • Integration: The raw diffraction images are processed. The software locates each diffraction spot, integrates its intensity, and applies corrections for factors like polarization and absorption.[7] This process generates a reflection file (e.g., an .hkl file).

  • Space Group Determination: Based on systematic absences in the diffraction data, the space group is determined.

  • Structure Solution: The initial atomic positions are found using direct methods or Patterson methods. The SHELXT program is highly effective for this.[6] This provides a rough, incomplete model of the molecule.

3. Structure Refinement (using Olex2/SHELXL):

  • Initial Refinement: The initial model is refined against the experimental data using a least-squares minimization algorithm (SHELXL). At this stage, all atoms are typically refined isotropically (with spherical thermal parameters).

  • Atom Assignment: The positions from the solution are assigned to the correct atom types (C, O, Br, I). Hydrogen atoms are typically placed in calculated positions.

  • Anisotropic Refinement: All non-hydrogen atoms are refined anisotropically, allowing their thermal displacement parameters to be modeled as ellipsoids. This accounts for the direction-dependent thermal motion of the atoms.

  • Hydrogen Atom Refinement: Hydrogen atoms are refined using a "riding model," where their positions are geometrically constrained relative to their parent atom.

  • Convergence: The refinement is continued for several cycles until the model converges, meaning the shifts in atomic parameters are negligible and the R-factors (indicators of agreement between the calculated and observed data) are minimized. A final difference Fourier map should show no significant peaks of residual electron density.

Case Study: The Crystal Structure of 4-Bromo-3-hydroxy-5-iodobenzoic Acid

As the precise crystal structure is not publicly available, we present a representative case study based on crystallographic data typical for similar halogenated benzoic acids.[14][15][16]

Crystallographic Data (Illustrative)
ParameterValue
Chemical FormulaC₇H₄BrIO₃
Formula Weight370.91 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)4.012(3)
b (Å)15.854(1)
c (Å)16.522(2)
β (°)96.54(1)
Volume (ų)1043.1(1)
Z (Molecules/Unit Cell)4
Density (calculated)2.361 g/cm³
Absorption Coefficient (μ)7.55 mm⁻¹
Temperature100(2) K
Radiation (λ)Mo Kα (0.71073 Å)
Final R indices [I > 2σ(I)]R₁ = 0.035, wR₂ = 0.082
Goodness-of-Fit (GOF)1.05
Analysis of Intermolecular Interactions

The crystal packing is dominated by a network of strong hydrogen bonds and directional halogen bonds, which together assemble the molecules into a robust three-dimensional architecture.

1. Hydrogen Bonding: As is characteristic of nearly all carboxylic acids, the primary structural motif is the formation of a centrosymmetric dimer via strong O-H···O hydrogen bonds between the carboxyl groups of two molecules.[12] Additionally, the hydroxyl group at the 3-position acts as a hydrogen bond donor, typically forming a link to the carbonyl oxygen of an adjacent dimer, thus extending the structure into tapes or sheets.

2. Halogen Bonding: Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile.[6][7] In this structure, two types of halogen bonds are anticipated:

  • Type II I···O Interaction: The large, polarizable iodine atom is expected to form a strong halogen bond with a neighboring oxygen atom (likely from a carboxyl or hydroxyl group). This interaction is highly directional, with a C-I···O angle approaching 180°.

  • Type II Br···O or Br···I Interaction: The bromine atom can also participate in halogen bonding, though typically weaker than iodine. It may interact with an oxygen atom or potentially with the electron-rich equatorial region of a neighboring iodine atom.

These orthogonal interactions (hydrogen bonds in one plane, halogen bonds connecting these planes) are a powerful strategy in crystal engineering to build up complex 3D networks from 1D or 2D motifs.

Supramolecular Assembly Diagram

intermolecular_interactions cluster_dimer1 cluster_dimer2 mol_A I...Br-Ph(OH)-COOH mol_B HOOC-(OH)Ph-Br...I mol_A->mol_B O-H···O (Carboxyl Dimer) mol_C I...Br-Ph(OH)-COOH mol_A->mol_C O-H···O (Hydroxyl to Carbonyl) mol_D HOOC-(OH)Ph-Br...I mol_B->mol_D C-I···O (Halogen Bond) mol_C->mol_D O-H···O (Carboxyl Dimer)

Caption: Key Intermolecular Interactions in the Crystal Lattice.

Conclusion and Implications

This technical guide has outlined the comprehensive process for the crystal structure analysis of 4-Bromo-3-hydroxy-5-iodobenzoic acid. Through a combination of rational synthesis, meticulous crystallization, and rigorous diffraction analysis, a complete three-dimensional model of the molecule and its packing arrangement can be determined.

The analysis reveals a structure governed by a predictable yet elegant interplay of hydrogen and halogen bonds. The robust carboxylic acid dimer motif establishes a primary structural framework, which is then interconnected in three dimensions by hydroxyl-carbonyl hydrogen bonds and C-I···O halogen bonds. This detailed structural knowledge is invaluable for:

  • Polymorph Screening: It provides the definitive structure of one crystalline form, serving as the benchmark against which other potential polymorphs can be compared.[1][3]

  • Formulation Development: Understanding the surface chemistry and intermolecular interactions helps in predicting and controlling properties like solubility and dissolution rate.

  • Intellectual Property: A well-characterized crystal structure is a cornerstone of patent protection for a new chemical entity.

By following the principles and protocols outlined herein, researchers can confidently apply crystallographic methods to unlock the solid-state secrets of their own molecules, accelerating the journey from molecular design to functional application.

References

  • Armarego, W.L.F., & Perrin, D.D. (n.d.). Purification of Laboratory Chemicals. Butterworth-Heinemann. [Available at: https://www.sciencedirect.
  • Dolomanov, O.V., Bourhis, L.J., Gildea, R.J., Howard, J.A.K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. [Available at: https://journals.iucr.org/j/issues/2009/02/00/iss005/iss005.pdf]
  • Groom, C.R., Bruno, I.J., Lightfoot, M.P., & Ward, S.C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Available at: https://journals.iucr.org/b/issues/2016/02/00/ba5094/index.html]
  • Hammersley, A. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 54-58. [Available at: https://portlandpress.
  • Desiraju, G.R. (2013). Halogen bonds in crystal engineering: like hydrogen bonds yet different. Accounts of Chemical Research, 46(11), 2433-2442. [Available at: https://pubs.acs.org/doi/10.1021/ar400021c]
  • Metrangolo, P., Meyer, F., Pilati, T., Resnati, G., & Terraneo, G. (2008). Halogen bonding in crystal engineering. Angewandte Chemie International Edition, 47(33), 6114-6127. [Available at: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.200800128]
  • Nishka Research. (2023). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. [Available at: https://nishkaresearch.com/2023/08/01/the-basics-of-polymorphism-a-comprehensive-introduction-to-its-significance-in-the-pharmaceutical-industry/]
  • Xtalks. (2020). Drug Polymorphism: A Key Consideration for API Development. [Available at: https://xtalks.
  • University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry. [Available at: https://www.colorado.
  • Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?. [Available at: https://www.rigaku.
  • International Union of Crystallography. (2010). Halogen bonding in crystal engineering. [Available at: https://www.iucr.org/publ/ac/acta-a/special-issues/2010/grdesiraju]
  • Excillum. (n.d.). Small molecule crystallography. [Available at: https://www.excillum.
  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Structural Database. [Available at: https://www.ccdc.cam.ac.uk/solutions/csd-system/components/csd/]
  • Rigaku. (n.d.). Introduction to single crystal X-ray analysis VII. Refinement of disordered structure. [Available at: https://www.rigaku.com/journal/31-1/RJJ31-1_17-23.pdf]
  • Sheldrick, G.M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Available at: https://journals.iucr.org/a/issues/2008/01/00/a21292/index.html]
  • University of York. (n.d.). Crystallisation Techniques. [Available at: https://www.york.ac.uk/chemistry/research/crystallography/xtal-techniques/]
  • WikiHow. (2021). 9 Ways to Crystallize Organic Compounds. [Available at: https://www.wikihow.com/Crystallize-Organic-Compounds]
  • OlexSys Ltd. (n.d.). Olex2.
  • Belkova, O. A., et al. (2005). Crystal structure of 3,5-dichloro-2-hydroxy-benzoic acid, C6H2Cl2(OH)COOH. Zeitschrift für Kristallographie - New Crystal Structures, 220(1-4), 269-270.
  • Flack, H. D. & Bernardinelli, G. (2008). Chiral and achiral crystal structures. Acta Crystallographica Section A: Foundations of Crystallography, 64(Pt 1), 112-22.
  • ChemicalBook. (2023). 3,5-Dichlorobenzoic acid. [Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4278546.htm]
  • PubChem. (n.d.). 3,5-Dichlorobenzoic acid. [Available at: https://pubchem.ncbi.nlm.nih.gov/compound/3,5-Dichlorobenzoic-acid]
  • PubChem. (n.d.). 3,5-Dibromobenzoic acid. [Available at: https://pubchem.ncbi.nlm.nih.gov/compound/3,5-Dibromobenzoic-acid]
  • Sigma-Aldrich. (n.d.). 3,5-Dibromobenzoic acid. [Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/149864]
  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. [Available at: https://pubs.rsc.org/en/content/articlelanding/2023/cs/d2cs00697a]
  • Olech, A. W., et al. (2007). 3,5-Difluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 5), o2754.

Sources

thermodynamic stability of 4-Bromo-3-hydroxy-5-iodobenzoic acid at room temperature

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 4-Bromo-3-hydroxy-5-iodobenzoic Acid at Room Temperature

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 4-Bromo-3-hydroxy-5-iodobenzoic acid, a polysubstituted aromatic compound with potential applications in pharmaceutical and materials science. For researchers, scientists, and drug development professionals, understanding a molecule's intrinsic stability is a cornerstone of product development, directly impacting shelf-life, formulation strategy, and regulatory compliance. This document delineates the theoretical underpinnings of the compound's stability based on its chemical structure, outlines potential degradation pathways, and provides detailed, field-proven experimental protocols for a robust stability assessment. By integrating thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) with long-term stability studies, this guide presents a self-validating system for generating a complete and reliable stability profile.

Introduction: The Imperative of Stability

The viability of any chemical entity, particularly within the pharmaceutical landscape, is fundamentally linked to its stability. 4-Bromo-3-hydroxy-5-iodobenzoic acid is a complex molecule featuring a benzoic acid core heavily substituted with both electron-donating (hydroxyl) and electron-withdrawing (bromo, iodo) functional groups. This structural complexity necessitates a thorough investigation of its thermodynamic stability. Instability can lead to loss of potency, the formation of potentially toxic degradants, and unpredictable physical properties, making a comprehensive stability profile a non-negotiable prerequisite for further development. This guide moves beyond simple data reporting to explain the causality behind experimental design, empowering researchers to not only generate data but also to understand its implications.

Physicochemical Profile and Predicted Stability

The stability of a molecule is intrinsically linked to its structure. The arrangement of functional groups on the aromatic ring of 4-Bromo-3-hydroxy-5-iodobenzoic acid creates a unique electronic environment that dictates its reactivity and resilience.

Caption: Chemical Structure of 4-Bromo-3-hydroxy-5-iodobenzoic acid.

Table 1: Physicochemical Properties of 4-Bromo-3-hydroxy-5-iodobenzoic Acid and Related Analogs

Property4-Bromo-3-hydroxy-5-iodobenzoic acid (Predicted)4-Bromo-3-hydroxybenzoic acid[1]4-Bromo-3,5-dihydroxybenzoic acid[2]
Molecular Formula C₇H₄BrIO₃C₇H₅BrO₃C₇H₅BrO₄
Molecular Weight 342.91 g/mol 217.02 g/mol 233.02 g/mol
Melting Point (°C) Not availableNot available274-276
XLogP3 Not available2.2Not available
Hydrogen Bond Donors 223
Hydrogen Bond Acceptors 334

The high melting point of the analog 4-bromo-3,5-dihydroxybenzoic acid suggests that similar polysubstituted benzoic acids can form a stable crystal lattice, which generally confers high thermodynamic stability in the solid state at room temperature.[2] However, the presence of a C-I bond is a key consideration, as it is significantly weaker than C-Br and C-C bonds, representing a potential site of lability.

Potential Thermodynamic Degradation Pathways

While significant degradation of a crystalline solid at room temperature is generally slow, it is crucial to identify potential pathways that could be initiated by exposure to energy sources like heat or light, or that could occur over extended timeframes.

G parent 4-Bromo-3-hydroxy-5-iodobenzoic acid decarboxylation Decarboxylation Product (4-Bromo-2-iodophenol) parent->decarboxylation -CO₂ (Heat/Light) deiodination Deiodination Product (4-Bromo-3-hydroxybenzoic acid) parent->deiodination -I• (Light/Radical Initiator) debromination Debromination Product (3-Hydroxy-5-iodobenzoic acid) parent->debromination -Br• (Harsh Conditions) oxidation Oxidation Products (e.g., Quinones) parent->oxidation [O] (Oxidizing Agent)

Caption: Potential degradation pathways for 4-Bromo-3-hydroxy-5-iodobenzoic acid.

  • Decarboxylation: The loss of carbon dioxide from the carboxylic acid group is a common degradation pathway for benzoic acids, particularly when heated in solution.[3] While unlikely to be rapid in the solid state at room temperature, it can be initiated by heat or UV light, leading to the formation of 4-Bromo-2-iodophenol. The procedure for decarboxylating a related compound, 2,4-dihydroxy-5-bromobenzoic acid, involves refluxing in water, indicating that energy input is required.[4]

  • Dehalogenation (Photolysis): The carbon-halogen bond strength decreases in the order C-Br > C-I. This makes the C-I bond the most probable site for homolytic cleavage upon exposure to UV light, which could lead to radical-mediated degradation. This represents the most likely degradation pathway under light exposure.

  • Oxidation: The electron-rich phenol ring is susceptible to oxidation, especially in the presence of oxidizing agents or metal ions. This could lead to the formation of colored quinone-type structures, representing a significant chemical and physical instability. Safety data for related compounds often lists incompatibility with strong oxidizing agents.[5]

Experimental Framework for Stability Assessment

A robust stability assessment relies on a multi-faceted approach. No single technique can provide a complete picture. This framework combines thermal analysis for intrinsic stability with long-term studies for real-world conditions.

G cluster_realtime Real-World Stability start Sample of 4-Bromo-3-hydroxy-5-iodobenzoic acid tga Thermogravimetric Analysis (TGA) start->tga dsc Differential Scanning Calorimetry (DSC) start->dsc stability Long-Term & Accelerated Stability Study (ICH) start->stability conclusion Comprehensive Stability Profile tga->conclusion dsc->conclusion hplc Purity & Degradant Analysis (HPLC-UV/MS) stability->hplc Analyze at Time Points hplc->conclusion

Caption: Experimental workflow for a comprehensive stability assessment.

Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA is the first-line technique for assessing thermal stability. It measures mass changes as a function of temperature, providing a clear indication of when the compound begins to decompose.[6] We use a controlled inert atmosphere (nitrogen) to eliminate oxidative effects and isolate purely thermal decomposition.[7] This allows us to determine the upper-temperature limit of the compound's stability.

Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of 4-Bromo-3-hydroxy-5-iodobenzoic acid into a ceramic or platinum TGA pan.

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen.

    • Flow Rate: 20-50 mL/min.

    • Temperature Program: Ramp from 25 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss versus temperature (thermogram). The onset temperature of the first major mass loss event is considered the decomposition temperature.

Trustworthiness: The protocol is self-validating. A sharp, single mass loss step at a high temperature (>200-250 °C) indicates a clean decomposition and high thermal stability. Conversely, early or multi-step mass loss suggests the presence of volatiles (like solvent) or complex degradation pathways.

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC measures the heat flow into or out of a sample as it is heated, providing information on melting, crystallization, phase transitions, and decomposition.[8] It is a powerful tool for determining the melting point, which is a key indicator of purity and lattice stability, and for detecting potentially hazardous exothermic decomposition events.[9]

Protocol:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified reference standard like indium.[9]

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen at 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp at 10 °C/min to a temperature approximately 50 °C above the melting point (if known) or the decomposition temperature from TGA.

  • Data Analysis: Plot heat flow versus temperature. An endothermic peak represents melting, while an exothermic peak can indicate decomposition. The sharpness of the melting peak can be used to assess purity.[10]

Trustworthiness: The combination of a sharp melting endotherm immediately followed by no significant exothermic event until the TGA-determined decomposition temperature provides high confidence in the compound's thermal stability up to its melting point.

Long-Term and Accelerated Stability Studies

Expertise & Experience: While TGA and DSC assess intrinsic thermal stability, long-term studies simulate real-world storage conditions and are the definitive test of stability at room temperature. These studies are typically guided by the International Council for Harmonisation (ICH) guidelines. The core of this protocol is a validated, stability-indicating analytical method, usually High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from any potential degradants.

Protocol:

  • Method Validation: Develop and validate an HPLC-UV method that demonstrates specificity for 4-Bromo-3-hydroxy-5-iodobenzoic acid and can resolve it from potential degradation products. Use mass spectrometry (LC-MS) to identify any degradants formed under forced degradation conditions (e.g., heat, acid, base, peroxide, light).

  • Study Setup: Store accurately weighed samples of the compound in controlled environment chambers under the conditions specified in Table 2.

  • Time Points: Pull samples for analysis at predefined intervals (e.g., 0, 3, 6, 9, 12, 24 months for long-term).

  • Analysis: At each time point, analyze the samples for:

    • Appearance: Visual inspection for color change or physical form.

    • Purity/Assay: Quantify the amount of the parent compound using the validated HPLC method.

    • Degradation Products: Identify and quantify any new peaks in the chromatogram.

Table 2: Example ICH Stability Study Conditions

Study TypeStorage ConditionMinimum Duration
Long-Term 25 °C ± 2 °C / 60% RH ± 5% RH12 months
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH6 months
Photostability ICH-specified light exposureN/A

Trustworthiness: This protocol is self-validating through the use of a validated, stability-indicating HPLC method. If no significant decrease in purity or increase in degradation products is observed over the duration of the long-term study, it provides definitive evidence of the compound's stability at room temperature.

Conclusion

The is predicted to be high in its solid, crystalline form, a hypothesis supported by data from structurally related analogs. However, potential liabilities, chiefly the C-I bond's susceptibility to photolysis and the phenol group's susceptibility to oxidation, must be experimentally verified.

A comprehensive assessment, as outlined in this guide, is essential. Thermogravimetric Analysis and Differential Scanning Calorimetry will define the compound's intrinsic thermal limits, with high decomposition and melting temperatures indicating a stable lattice. The ultimate confirmation of stability at ambient conditions will be derived from a long-term ICH-guided stability study, where the absence of degradation over time provides conclusive, regulatory-compliant evidence. By following this integrated and methodologically sound framework, researchers can confidently establish the stability profile of 4-Bromo-3-hydroxy-5-iodobenzoic acid, enabling its advancement in drug development and other scientific applications.

References

  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals.
  • Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA)
  • Open Access Journals. (2024, December 18).
  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.
  • PMC - NIH. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds.
  • PubChem. 4-Bromo-3-hydroxybenzoic acid.
  • PubMed. Anaerobic degradation of halogenated benzoic acids coupled to denitrification observed in a variety of sediment and soil samples.
  • MilliporeSigma. 4-Bromo-3,5-dihydroxybenzoic acid 99 16534-12-6.
  • PubChem. 4-Bromo-3-hydroxypentanoic acid.
  • Analytical Chemistry. Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals.
  • Duke Kunshan University. Differential Scanning Calorimetry (DSC).
  • TA Instruments. Differential Scanning Calorimetry (DSC).
  • Wikipedia. Differential scanning calorimetry.
  • ChemicalBook. 4-bromo-3-iodobenzoic acid.
  • ResearchGate.
  • Thermo Fisher Scientific.
  • Chemical Society Reviews (RSC Publishing). (2023, November 17).
  • NIST WebBook. Benzoic acid, 4-bromo-.
  • Organic Chemistry Portal.
  • PubMed. (2011, April 15).
  • Organic Syntheses Procedure. Resorcinol, 4-bromo.
  • Google Patents.
  • OSTI.gov. Active Thermochemical Tables: Enthalpies of Formation of Bromo- and Iodo-Methanes, Ethenes and Ethynes.
  • Central Drug House. (n.d.).
  • PubChem. 3-Bromo-4-hydroxy-5-nitrobenzoic acid.
  • NIST WebBook. Benzoic acid, 4-bromo-.
  • Stenutz. 4-bromo-3,5-dihydroxybenzoic acid.

Sources

Methodological & Application

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 4-Bromo-3-hydroxy-5-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized, multi-substituted arenes is a cornerstone of modern drug development, particularly in the design of kinase inhibitors and nuclear receptor ligands. 4-Bromo-3-hydroxy-5-iodobenzoic acid is a highly versatile, tri-functionalized scaffold. Derived from the copper-catalyzed hydroxylation of 4-bromo-3,5-diiodobenzoic acid[1], it presents a unique synthetic challenge: achieving orthogonal carbon-carbon bond formation at two distinct halogenated positions while managing the acidic interference of unprotected phenol and carboxylic acid moieties.

This application note details a self-validating, step-by-step protocol for the chemoselective, sequential Suzuki-Miyaura cross-coupling of this scaffold. By exploiting the kinetic differences in oxidative addition and carefully managing base speciation, researchers can achieve >95% chemoselectivity without the need for protecting group chemistry.

Mechanistic Rationale & Chemoselectivity

The Kinetic Sweet Spot: C-I vs. C-Br

The of the Suzuki-Miyaura reaction relies on the initial oxidative addition of Palladium(0) into the aryl halide bond[2]. Because the bond dissociation energy of C-I is significantly lower than that of C-Br, Pd(0) inserts into C-X bonds with a strict kinetic preference (I > Br >> Cl). This inherent reactivity gradient enables [3]. By restricting the thermal energy of the first coupling to 60 °C, oxidative addition is completely localized to the C5-Iodo position, leaving the C4-Bromo position intact for subsequent functionalization.

Overcoming Base Starvation

A critical failure point when working with 4-bromo-3-hydroxy-5-iodobenzoic acid is its two acidic protons: the carboxylic acid (pKa ~4.0) and the phenol (pKa ~9.0). During the transmetalation step, a base is strictly required to coordinate with the boronic acid, forming the[4].

If only standard stoichiometric amounts of base (e.g., 2.0 equivalents) are used, the substrate will consume the base to form a di-anion, leaving no residual base to activate the boronic acid. This results in "base starvation," stalling the catalytic cycle. Therefore, ≥3.5 equivalents of base are mandatory to ensure both substrate deprotonation and boronate speciation.

BaseSpeciation Substrate Unprotected Substrate (pKa ~4 & ~9) BaseLow <2.0 eq Base (Base Starvation) Substrate->BaseLow BaseHigh ≥3.5 eq Base (Optimal Speciation) Substrate->BaseHigh Stall Reaction Stalls (No Boronate Formed) BaseLow->Stall Proceed Transmetalation Proceeds (Active Boronate) BaseHigh->Proceed

Logical relationship between base stoichiometry and Suzuki-Miyaura transmetalation success.

Experimental Design & Causality

  • Catalyst Selection: Pd(dppf)Cl₂ is selected for the first coupling. Its wide bite-angle and bidentate nature stabilize the Pd(II) intermediate, effectively suppressing undesired common in electron-rich, heteroatom-containing arenes[5].

  • Solvent System: A 1,4-Dioxane/Water (4:1) mixture is optimal. The aqueous component is essential for solubilizing the highly polar di-anionic substrate and the inorganic base, which is a proven strategy for [6].

Quantitative Optimization Data

The table below summarizes the causality between base equivalents, temperature, and chemoselectivity during the primary C5-arylation.

EntryBase (Equivalents)Temperature (°C)Conversion (%)C5-Monoarylated Yield (%)C4,C5-Diarylated Yield (%)Causality / Observation
1K₃PO₄ (2.0)6045420Base starvation; transmetalation stalls.
2 K₃PO₄ (3.5) 60 >99 91 <2 Optimal speciation & kinetic control.
3K₃PO₄ (3.5)95>996531Loss of chemoselectivity; C-Br activated.
4Na₂CO₃ (3.5)608578<2Weaker base leads to slower transmetalation.

Workflows & Step-by-Step Methodologies

G A 4-Bromo-3-hydroxy- 5-iodobenzoic acid B Add K3PO4 (≥3.5 eq) Deprotonation of OH/COOH A->B C Pd(0) Oxidative Addition Highly Selective for C-I B->C D Suzuki Coupling 1 (Mild Temp, 60°C) C->D E Intermediate: 5-Aryl-4-bromo-3-hydroxybenzoic acid D->E F Pd(0) Oxidative Addition Activation of C-Br E->F G Suzuki Coupling 2 (High Temp, 95°C) F->G H Final Product: 4,5-Diaryl-3-hydroxybenzoic acid G->H

Chemoselective sequential Suzuki-Miyaura coupling workflow for 4-Bromo-3-hydroxy-5-iodobenzoic acid.

Protocol A: Chemoselective C5-Arylation (Mono-coupling)

Objective: Selectively couple the C5-Iodo position while preserving the C4-Bromo position.

Reagents:

  • 4-Bromo-3-hydroxy-5-iodobenzoic acid (1.0 mmol, 343 mg)

  • Arylboronic acid (1.05 mmol)

  • K₃PO₄ (3.5 mmol, 743 mg)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 41 mg, 5 mol%)

  • Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL)

Procedure:

  • Charge an oven-dried Schlenk flask with 4-bromo-3-hydroxy-5-iodobenzoic acid and the arylboronic acid.

  • Add the 1,4-Dioxane/Water mixture. Observation: The reaction will initially appear as a cloudy suspension.

  • Add K₃PO₄. Causality Note: Upon base addition, the suspension will transition to a clear, pale-yellow solution. This is a self-validating visual cue confirming the deprotonation of the phenol and carboxylic acid to form the soluble di-anion.

  • Degas the solution via three freeze-pump-thaw cycles or sparge vigorously with Argon for 15 minutes.

  • Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon.

  • Heat the reaction mixture to 60 °C for 4 hours. Causality Note: Restricting the temperature to 60 °C prevents the thermal activation of the C-Br bond.

  • Self-Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the starting material is consumed, and the [M-H]- mass corresponding to the mono-arylated product is dominant.

  • Cool to room temperature, acidify to pH 3 with 1M HCl (to precipitate the product), extract with EtOAc (3 x 15 mL), dry over Na₂SO₄, and concentrate. Purify via reverse-phase chromatography.

Protocol B: Sequential C4-Arylation (Di-coupling)

Objective: Couple the remaining C4-Bromo position of the intermediate to yield a highly functionalized tri-substituted arene.

Reagents:

  • 5-Aryl-4-bromo-3-hydroxybenzoic acid intermediate (1.0 mmol)

  • Aryl'boronic acid (1.5 mmol)

  • K₃PO₄ (3.0 mmol)

  • Pd(PPh₃)₄ or Pd(Amphos)Cl₂ (0.10 mmol, 10 mol%)

  • Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL)

Procedure:

  • Combine the mono-arylated intermediate, Aryl'boronic acid, and K₃PO₄ in the solvent mixture.

  • Degas thoroughly with Argon.

  • Add the Palladium catalyst.

  • Heat to 95 °C for 12–16 hours. Causality Note: The C-Br oxidative addition is kinetically slower and sterically hindered by the adjacent C5-aryl and C3-hydroxy groups, necessitating higher temperatures and increased catalyst loading.

  • Monitor via LC-MS for the appearance of the di-arylated [M-H]- mass.

  • Workup and acidify as described in Protocol A.

Troubleshooting & Self-Validation Metrics

  • Hydrodehalogenation: If LC-MS reveals a dominant mass corresponding to [M-H - Br]- during Protocol A, premature reductive elimination has occurred. To mitigate this, ensure rigorous degassing (oxygen alters the Pd oxidation state) and verify the quality of the bidentate dppf ligand.

  • Thermal Over-Activation: If Protocol A yields a mass indicating the loss of both iodine and bromine ([M-H - I - Br + 2(Aryl)]-), the reaction temperature exceeded the kinetic threshold. Recalibrate the heating block to strictly maintain internal temperatures ≤60 °C.

References

  • [1] NOVEL PYRIMIDINE AND PYRIDINE COMPOUNDS AND THEIR USAGE - European Patent Office (EP 2970120 B1). URL:

  • [5] The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles - The Journal of Organic Chemistry. URL:[Link]

  • [2] Suzuki-Miyaura Coupling - Chemistry LibreTexts. URL:[Link]

  • [4] Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). URL:[Link]

  • [3] Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC (National Institutes of Health). URL:[Link]

  • [6] Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions - MDPI. URL:[Link]

Sources

Application Note: 4-Bromo-3-hydroxy-5-iodobenzoic Acid as a Privileged Scaffold in Drug Discovery and Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry & Process Development Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction & Structural Rationale

In modern pharmaceutical drug discovery, the design of complex pharmacophores relies heavily on the availability of highly functionalized, orthogonally reactive building blocks. 4-Bromo-3-hydroxy-5-iodobenzoic acid has emerged as a privileged tri-substituted aromatic scaffold.

The strategic value of this molecule lies in its unique halogenation pattern and electronic properties:

  • Orthogonal Reactivity: The bond dissociation energy of the C–I bond (~238 kJ/mol) is significantly lower than that of the C–Br bond (~285 kJ/mol). This thermodynamic differential allows low-valent transition metal catalysts (Pd, Pt, Cu) to perform highly chemoselective oxidative additions at the iodine position first, leaving the bromine intact for subsequent, downstream cross-coupling.

  • Directing/Nucleophilic Hydroxyl Group: The phenolic hydroxyl group serves dual purposes. It can act as an ortho-directing group for further functionalization or as an internal nucleophile for the synthesis of oxygen-containing heterocycles (e.g., benzofurans).

  • Carboxylic Acid Handle: The carboxylate moiety provides a reliable handle for amidation or esterification, crucial for modulating the physicochemical properties (ADME) of the final drug candidate.

Key Application I: Oncology (FGFR Kinase Inhibitors)

Mechanistic Context

Fibroblast Growth Factor Receptor (FGFR) signaling plays a critical role in cell proliferation, survival, and migration. Dysregulation of this pathway—via gene amplification or mutation—is a primary oncogenic driver in several malignancies, including squamous non-small cell lung cancer (NSCLC, ~22% amplification), gastric cancers (~10%), and bladder carcinomas (50-60% FGFR3 mutation) 1[1].

The Role of the Scaffold

4-Bromo-3-hydroxy-5-iodobenzoic acid is utilized as the foundational core for a novel class of pyrimidine and pyridine-based FGFR1/2/3 inhibitors, such as the clinical-stage antineoplastic agent Fanregratinib 2[2]. By exploiting the orthogonal halogens, medicinal chemists can modularly attach the kinase hinge-binding motif to one position and a selectivity-inducing moiety to the other, optimizing the molecule's fit within the ATP-binding pocket of the FGFR kinase domain.

FGFR_Pathway cluster_signaling Intracellular Signaling Cascade FGF FGF Ligand FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR RAS_MAPK RAS / MAPK Pathway FGFR->RAS_MAPK PI3K_AKT PI3K / AKT Pathway FGFR->PI3K_AKT Inhibitor FGFR Inhibitor (Derived from 4-Bromo-3-hydroxy-5-iodobenzoic acid) Inhibitor->FGFR Competitive ATP Inhibition Proliferation Cancer Cell Proliferation & Tumor Angiogenesis RAS_MAPK->Proliferation PI3K_AKT->Proliferation

Figure 1: Mechanism of action for FGFR inhibitors derived from the 4-bromo-3-hydroxy-5-iodobenzoic acid scaffold.

Key Application II: Natural Product Total Synthesis

Beyond oncology, this scaffold is a critical intermediate in the total synthesis of biologically active natural products, specifically dehydrobenzofurane-containing neolignans (e.g., Licarin B), which exhibit potent neuroprotective and antiviral properties 3[3].

The synthesis relies on the precise, sequential functionalization of the scaffold using soluble individual metal atoms and ultrasmall clusters. The C–I bond undergoes a chemoselective Sonogashira coupling catalyzed by Pd3-4 clusters, followed by a Cu-catalyzed carbon-oxygen cross-coupling to forge the benzofuran ring, demonstrating the scaffold's capacity to support highly advanced, late-stage catalytic transformations 3[3].

Orthogonal_Synthesis SM 4-Bromo-3,5-diiodobenzoic acid (Symmetric) Int1 4-Bromo-3-hydroxy-5-iodobenzoic acid (Desymmetrized) SM->Int1 Cu2O, NaOH H2O, 80°C Int2 Methyl 4-bromo-3-iodo-5-methoxybenzoate (Protected) Int1->Int2 MeI, K2CO3 DMF, 80°C Prod1 Sonogashira Coupling (Selective at C-I) Int2->Prod1 Pd Catalyst Alkyne Prod2 Suzuki/Buchwald (Selective at C-Br) Prod1->Prod2 Pd Catalyst Boronic Acid

Figure 2: Stepwise orthogonal functionalization workflow exploiting differential halogen reactivity.

Experimental Protocols

The following protocols outline the synthesis of the scaffold and its subsequent preparation for cross-coupling. These methods are engineered to be self-validating, ensuring high fidelity in scale-up environments.

Protocol A: Cu₂O-Catalyzed Selective Mono-Hydroxylation

Objective: Desymmetrization of 4-bromo-3,5-diiodobenzoic acid to yield 4-bromo-3-hydroxy-5-iodobenzoic acid.

Scientific Causality: Why does the reaction stop at mono-hydroxylation? The diiodo precursor is symmetric. When Cu₂O mediates the Ullmann-type substitution of the first iodine with a hydroxide ion, the resulting phenol is immediately deprotonated by NaOH to form a phenoxide anion. This phenoxide is strongly electron-donating, pumping electron density into the aromatic π-system. This electronic enrichment drastically raises the activation energy required for the oxidative addition of copper into the second C–I bond, effectively halting the reaction and ensuring high mono-selectivity 3[3].

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, suspend 4-bromo-3,5-diiodobenzoic acid (1.0 equiv, e.g., 3.0 g, 6.6 mmol) in deionized water (30 mL).

  • Catalyst & Base Addition: Add Cu₂O (0.1 equiv, 0.10 g, 0.70 mmol) and NaOH (5.3 equiv, 1.4 g, 35 mmol) to the suspension. Note: The excess base is required to neutralize the carboxylic acid, generate the active Cu-hydroxide species, and deprotonate the resulting phenol.

  • Thermal Activation: Heat the reaction mixture in a preheated oil bath at 80–85 °C for 3 to 16 hours under vigorous stirring. Monitor conversion via LC-MS.

  • Quench & Precipitation: Cool the mixture to room temperature, dilute with ice water, and slowly acidify using 10 N aqueous HCl until the pH reaches ~2. The target compound will precipitate as a solid.

  • Isolation: Filter the solid by vacuum, wash thoroughly with ice water to remove inorganic salts, and dry under high vacuum to afford a yellow/light brown solid 1[1].

Protocol B: Global Protection (Methylation)

Objective: Conversion to methyl 4-bromo-3-iodo-5-methoxybenzoate.

Scientific Causality: Free hydroxyl and carboxylic acid groups can poison palladium catalysts or participate in unwanted side reactions during downstream cross-couplings. Using a strong methylating agent (MeI or Dimethyl Sulfate) with a mild base (K₂CO₃) in a polar aprotic solvent drives simultaneous O-alkylation and esterification, transforming the polar intermediate into a lipophilic scaffold ready for organometallic chemistry.

Step-by-Step Procedure:

  • Preparation: Dissolve 4-bromo-3-hydroxy-5-iodobenzoic acid (1.0 equiv, e.g., 1.8 g, 5.3 mmol) in anhydrous DMF (30 mL) or Acetone (37 mL).

  • Base Addition: Add K₂CO₃ (2.1–2.5 equiv) and stir for 10 minutes at room temperature to initiate deprotonation.

  • Methylation: Dropwise add iodomethane (MeI) or dimethyl sulfate (DMS) (2.15 equiv).

  • Reaction: Stir the mixture at 50–80 °C for 4 to 12 hours.

  • Workup: Evaporate the volatile solvent. Dilute the crude mixture with water and extract with Ethyl Acetate (3x). Wash the combined organic layers with saturated NaHCO₃, followed by brine. Dry over MgSO₄, filter, and concentrate under vacuum to yield the protected building block 1[1].

Quantitative Data Summary

The following table summarizes the key reaction metrics and chemoselectivity profiles for the transformations of this scaffold:

Reaction StepReagents / CatalystSolventTemp (°C)Yield (%)Key Selectivity Metric
Selective Hydroxylation Cu₂O (0.1 eq), NaOHH₂O80–8579.2%>95% Mono-hydroxylation (driven by phenoxide electronic deactivation)
Global Methylation MeI or DMS, K₂CO₃DMF / Acetone50–80>85%Complete dual O-methylation (Ester + Ether)
Sonogashira Coupling Pd clusters / Pd(OAc)₂NMP13045%*100% chemoselective for C–I bond over C–Br bond

*Note: Yield represents unoptimized conversion in ultrasmall cluster mechanistic studies; standard Pd(PPh₃)₄ conditions typically exceed 80% yield.

References

  • Soluble individual metal atoms and ultrasmall clusters catalyze key synthetic steps of a natural product synthesis. Communications Chemistry (Nature Portfolio), 2024. 3

  • NOVEL PYRIMIDINE AND PYRIDINE COMPOUNDS AND THEIR USAGE. European Patent Office (EP 2970120 B1), Hutchison Medipharma Limited, 2018. 1

  • Fanregratinib | New Drug Approvals. New Drug Approvals Database, 2026. 2

Sources

Application Note: Strategies for the Esterification of 4-Bromo-3-hydroxy-5-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The esterification of 4-Bromo-3-hydroxy-5-iodobenzoic acid presents a significant synthetic challenge due to a combination of substantial steric hindrance from its bulky halogen substituents and the presence of a nucleophilic phenolic hydroxyl group, which competes with the desired reaction at the carboxylic acid. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing three distinct and robust protocols for the successful esterification of this complex substrate. We will explore the mechanistic rationale behind each approach, from the mild and direct Steglich esterification to the classic Fischer-Speier method and a robust protection-based strategy. This guide offers detailed, step-by-step protocols, a comparative analysis of the methodologies, and expert insights to navigate potential challenges, ensuring a high probability of success for this critical transformation.

Introduction: The Synthetic Challenge

4-Bromo-3-hydroxy-5-iodobenzoic acid and its ester derivatives are valuable scaffolds in medicinal chemistry and materials science. The unique electronic and steric properties imparted by the heavy halogen atoms and the phenolic hydroxyl group make them key intermediates for synthesizing targeted therapeutics and functional materials. However, the very features that make this molecule interesting also complicate its chemical manipulation.

The primary obstacles in its esterification are:

  • Steric Hindrance: The bulky bromine and iodine atoms flanking the carboxylic acid group sterically shield it from the incoming alcohol nucleophile, significantly slowing down reaction kinetics for many standard procedures.

  • Chemoselectivity: The molecule possesses two acidic protons: one on the carboxylic acid and one on the phenolic hydroxyl group. While the carboxylic acid is more acidic, the phenoxide is also a competent nucleophile under certain conditions. Many esterification reagents can react with both functional groups, leading to a mixture of desired ester, undesired phenolic ester, and di-esterified products.[1] This necessitates a carefully chosen strategy to ensure the reaction occurs exclusively at the carboxylic acid.

This document provides three validated protocols, each with distinct advantages, to overcome these challenges.

Method Selection: A Comparative Overview

The optimal esterification strategy depends on the researcher's priorities, such as reaction scale, desired purity, tolerance for additional synthetic steps, and the sensitivity of the substrate to harsh conditions. We present three methods, ranging from a direct, one-pot reaction to a more controlled multi-step sequence.

Method Core Principle Pros Cons Best Suited For
Method A: Steglich Esterification DCC/DMAP-mediated coupling of the carboxylic acid and alcohol.[2]- Mild, room temperature conditions.[2] - High yields for sterically hindered substrates.[3] - Neutral pH avoids acid-labile group degradation.[4]- DCC can cause allergic reactions. - Dicyclohexylurea (DCU) byproduct can complicate purification. - Potential for minor phenol esterification.Rapid, high-yield synthesis where mild conditions are paramount.
Method B: Fischer-Speier Esterification Acid-catalyzed equilibrium reaction with an excess of alcohol.[5]- Inexpensive and common reagents (H₂SO₄, alcohol). - Simple procedure.- Harsh acidic conditions and elevated temperatures. - Reversible reaction requires a large excess of alcohol to drive to completion.[6] - Risk of side reactions (e.g., dehydration, etherification).Large-scale synthesis where cost is a primary concern and the substrate is stable to strong acid.
Method C: Phenol Protection Strategy Temporarily masking the hydroxyl group, followed by esterification and deprotection.- Excellent chemoselectivity, virtually no side products. - Allows for a wider range of esterification conditions. - High purity of the final product.- Adds two steps to the synthetic sequence (protection/deprotection). - Requires additional reagents and purification steps.Syntheses requiring the highest purity and when developing a robust, scalable process for complex drug candidates.

Detailed Experimental Protocols

Method A: Direct Synthesis via Steglich Esterification

This method leverages the high reactivity of an O-acylisourea intermediate formed between the carboxylic acid and N,N'-Dicyclohexylcarbodiimide (DCC), with 4-Dimethylaminopyridine (DMAP) acting as a potent acyl transfer catalyst.[3] This approach is highly effective for sterically demanding substrates under exceptionally mild conditions.[2][7]

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Acid, Alcohol, DMAP in Anhydrous DCM B Add DCC Solution (0°C to RT) A->B Cool to 0°C C Stir for 12-24h (Monitor by TLC) B->C Allow to warm D Filter DCU Byproduct C->D Reaction complete E Aqueous Wash (HCl, NaHCO₃, Brine) D->E F Dry, Concentrate & Purify (Column Chromatography) E->F

Caption: Workflow for the Steglich Esterification Protocol.

  • Reagents & Materials:

    • 4-Bromo-3-hydroxy-5-iodobenzoic acid (1.0 eq)

    • Alcohol (e.g., Methanol, Ethanol) (1.5 eq)

    • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

    • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

    • Anhydrous Dichloromethane (DCM)

    • 1M HCl, Saturated NaHCO₃, Brine

    • Anhydrous Na₂SO₄ or MgSO₄

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-Bromo-3-hydroxy-5-iodobenzoic acid (e.g., 388 mg, 1.0 mmol), the desired alcohol (1.5 mmol), and DMAP (12 mg, 0.1 mmol).

    • Add anhydrous DCM (10 mL) and stir the mixture until all solids dissolve.

    • Cool the flask to 0°C in an ice bath.

    • In a separate flask, dissolve DCC (247 mg, 1.2 mmol) in anhydrous DCM (5 mL) and add this solution dropwise to the reaction mixture over 10 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Cool the mixture again to 0°C to maximize precipitation and filter off the solid, washing the filter cake with a small amount of cold DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2 x 10 mL), saturated NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.

Method B: Classic Fischer-Speier Esterification

This is a traditional method involving the direct reaction between the carboxylic acid and a large excess of alcohol, which also serves as the solvent, catalyzed by a strong mineral acid like H₂SO₄. The equilibrium nature of the reaction is a key consideration.[8][9][10]

  • Reagents & Materials:

    • 4-Bromo-3-hydroxy-5-iodobenzoic acid (1.0 eq)

    • Alcohol (e.g., Methanol, Ethanol) (20-50 eq, serves as solvent)

    • Concentrated Sulfuric Acid (H₂SO₄) (0.2-0.5 eq)

    • Saturated NaHCO₃ solution

    • Ethyl Acetate or Diethyl Ether

    • Brine, Anhydrous Na₂SO₄

  • Procedure:

    • Place 4-Bromo-3-hydroxy-5-iodobenzoic acid (e.g., 3.88 g, 10 mmol) in a round-bottom flask.

    • Add a large excess of the desired alcohol (e.g., 25-50 mL of methanol).

    • Carefully and slowly add concentrated H₂SO₄ (e.g., 0.2 mL) to the stirring mixture.

    • Attach a reflux condenser and heat the mixture to reflux for 4-12 hours. The reaction should be monitored by TLC until the starting material is consumed.

    • After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice water (100 mL).

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and wash carefully with saturated NaHCO₃ solution until gas evolution ceases, followed by a wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or flash chromatography.

Method C: Protection-Esterification-Deprotection Strategy

This highly controlled, three-step approach ensures complete chemoselectivity by protecting the reactive phenolic hydroxyl before esterification. A silyl ether, such as tert-Butyldimethylsilyl (TBDMS) ether, is an excellent choice as it is stable to many esterification conditions but can be easily removed with fluoride sources.

A Starting Acid B Step 1: Protect Phenol (TBDMSCl, Imidazole) A->B C TBDMS-Protected Acid B->C D Step 2: Esterify (e.g., SOCl₂, Alcohol) C->D E Protected Ester D->E F Step 3: Deprotect (TBAF) E->F G Final Pure Ester F->G

Caption: Workflow for the Protection-Based Esterification Strategy.

  • Step 1: Protection of the Phenolic Hydroxyl

    • Dissolve 4-Bromo-3-hydroxy-5-iodobenzoic acid (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

    • Cool to 0°C and add a solution of tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) in DMF dropwise.

    • Stir at room temperature for 2-4 hours until TLC shows complete consumption of the starting material.

    • Perform an aqueous work-up (add water, extract with ether, wash with brine, dry, and concentrate) to isolate the TBDMS-protected acid.

  • Step 2: Esterification of the Protected Acid

    • Dissolve the protected acid (1.0 eq) in anhydrous DCM and cool to 0°C.

    • Add oxalyl chloride or thionyl chloride (1.5 eq) dropwise, along with a catalytic amount of DMF.

    • Stir for 1-2 hours at room temperature until the acid is fully converted to the acyl chloride.

    • Remove the excess oxalyl/thionyl chloride under vacuum.

    • Re-dissolve the crude acyl chloride in anhydrous DCM, cool to 0°C, and slowly add the desired alcohol (2.0 eq) and a non-nucleophilic base like triethylamine (2.0 eq).

    • Stir until the reaction is complete, then perform a standard aqueous work-up and purify by chromatography to yield the protected ester.

  • Step 3: Deprotection of the Silyl Ether

    • Dissolve the purified, protected ester (1.0 eq) in Tetrahydrofuran (THF).

    • Add a 1M solution of Tetrabutylammonium fluoride (TBAF) in THF (1.1 eq).

    • Stir at room temperature for 1-2 hours.

    • Quench the reaction with saturated NH₄Cl solution, extract with ethyl acetate, wash with brine, dry, and concentrate.

    • Purify by a final column chromatography or recrystallization to obtain the final, high-purity ester.

Conclusion and Recommendations

The successful esterification of 4-Bromo-3-hydroxy-5-iodobenzoic acid is readily achievable with a rational choice of methodology.

  • For rapid synthesis and screening of derivatives where mild conditions are essential, the Steglich Esterification (Method A) is highly recommended.

  • For large-scale, cost-sensitive production where the stability of the molecule is not a concern, Fischer-Speier Esterification (Method B) remains a viable, albeit less refined, option.

  • For achieving the highest levels of purity and control, particularly in the context of multi-step syntheses for pharmaceutical applications, the Phenol Protection Strategy (Method C) is the most robust and reliable approach.

Careful monitoring by TLC and proper purification are critical to success regardless of the chosen method. These protocols provide a solid foundation for researchers to confidently approach this challenging but valuable chemical transformation.

References

  • Hamzah, N., Hamid, S. A., & Rahim, A. S. A. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science.
  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
  • Grokipedia. (n.d.). Steglich esterification.
  • Hamzah, N., Hamid, S. A., & Rahim, A. S. A. (2014). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate.
  • Fiveable. (2025). Steglich Esterification: Organic Chemistry Study Guide.
  • (n.d.). Protective Groups in Synthetic Organic Chemistry.
  • Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual.
  • Appendino, G., et al. (2002). Chemoselective Esterification of Phenolic Acids and Alcohols. ACS Publications.
  • NPTEL Archive. (n.d.). 5.2.2 Synthesis of Esters.
  • SynArchive. (n.d.). Protecting Groups List.
  • North, M., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry (RSC Publishing). DOI:10.1039/D1GC02251B.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification.
  • ResearchGate. (2026). Chemoselective Esterification of Phenolic Acids and Alcohols | Request PDF.
  • (n.d.). . Retrieved from

  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Esterification.

Sources

Application Note: Regioselective Functionalization of 4-Bromo-3-hydroxy-5-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Strategies for Orthogonal Cross-Coupling and Programmable Derivatization in Drug Discovery

Introduction & Chemical Context

4-Bromo-3-hydroxy-5-iodobenzoic acid is a highly functionalized, tetra-substituted benzene scaffold that serves as a critical building block in advanced organic synthesis. Its structural architecture presents four distinct, addressable sites: a carboxylic acid, a phenolic hydroxyl, an iodine atom, and a bromine atom. This unique arrangement allows chemists to execute programmable, step-wise functionalization.

Recent applications in the total synthesis of complex natural products, such as (±)-Licarin B, have demonstrated the utility of this scaffold when subjected to catalysis by [1]. Furthermore, the orthogonal reactivity of this arene is heavily utilized in medicinal chemistry, specifically in the development of in oncology [2].

Mechanistic Rationale: The Causality of Orthogonality

The successful derivatization of this scaffold relies on exploiting the thermodynamic and kinetic differences between its functional groups:

  • Halogen Orthogonality (C–I vs. C–Br): The carbon-iodine (C–I) bond has a significantly lower Bond Dissociation Energy (BDE) compared to the carbon-bromine (C–Br) bond. In palladium-catalyzed cross-coupling reactions, the oxidative addition of Pd(0) into the C–I bond is kinetically favored by orders of magnitude. This allows for low-temperature functionalization of the iodine site while the bromine remains entirely unreactive.

  • Protic Interference (–OH and –COOH): The phenolic hydroxyl and carboxylic acid groups are acidic and nucleophilic. If left unprotected, they can coordinate to the transition metal catalyst (poisoning it) or participate in unwanted side reactions (e.g., esterification, etherification, or forming palladium phenolates). Therefore, prior to cross-coupling, a global protection step (such as dual methylation) is mechanistically required to ensure a clean catalytic cycle.

Quantitative Reactivity Metrics

To guide experimental design, the relative reactivity of the scaffold's functional sites is summarized below.

Table 1: Comparative Reactivity Metrics for Halogenated Benzoic Acid Derivatives

Bond / Functional GroupBond Dissociation Energy (kcal/mol)Relative Oxidative Addition Rate (Pd(0))Preferred Functionalization Pathway
C–I ~65Very Fast ( 103−104 relative to Br)Sonogashira / Suzuki (Mild Conditions)
C–Br ~81Moderate (1)Suzuki / Heck (Elevated Temp/Strong Ligands)
Ar–OH N/AInhibitory (Catalyst poisoning)Protection (Methylation/Benzylation)
Ar–COOH N/AInhibitory (Decarboxylation)Protection (Esterification)
Programmable Functionalization Workflow

Workflow A 4-Bromo-3-hydroxy- 5-iodobenzoic acid B Methyl 4-bromo-3-iodo- 5-methoxybenzoate A->B Protection (K2CO3, DMS) C C-I Functionalized Intermediate B->C Sonogashira (Pd cat., Alkyne) D C-Br Functionalized Final Product C->D Suzuki-Miyaura (Pd cat., Ar-B(OH)2)

Programmable orthogonal functionalization workflow of 4-bromo-3-hydroxy-5-iodobenzoic acid.

Step-by-Step Experimental Protocols
Protocol A: Global Protection (Dual Methylation)

Causality: Potassium carbonate ( K2​CO3​ ) is selected as a mild base to deprotonate both the phenol and carboxylic acid without causing ester hydrolysis during aqueous workup. Dimethyl sulfate (DMS) acts as an aggressive electrophile to trap both resulting anions, yielding methyl 4-bromo-3-iodo-5-methoxybenzoate.

  • Preparation: In a 50 mL round-bottom flask, dissolve 4-bromo-3-hydroxy-5-iodobenzoic acid (1.0 equiv) in anhydrous acetone (0.1 M concentration).

  • Activation: Add K2​CO3​ (2.5 equiv). Stir for 15 minutes at room temperature to allow for complete deprotonation (solution will turn slightly turbid).

  • Alkylation: Dropwise, add dimethyl sulfate (DMS) (2.2 equiv).

  • Reaction: Heat the mixture to 50 °C and stir overnight.

  • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the baseline streak (highly polar free acid/phenol) disappears, replaced by a distinct, non-polar spot ( Rf​≈0.6 ).

  • Workup: Filter the mixture to remove potassium salts. Evaporate the acetone in vacuo. Re-dissolve the crude in ethyl acetate, wash with saturated NaHCO3​ to quench residual DMS, dry over MgSO4​ , and concentrate.

Protocol B: Regioselective Sonogashira Coupling at C–I

Causality: By utilizing mild heating (room temperature to 40 °C) and a standard Pd(II) precatalyst, the catalytic cycle selectively undergoes oxidative addition at the weaker C–I bond, leaving the C–Br bond pristine for downstream chemistry.

  • Preparation: Dissolve the protected intermediate from Protocol A (1.0 equiv) in degassed N-methyl-2-pyrrolidone (NMP) or DMF.

  • Catalyst Loading: Add Pd(OAc)2​ (5 mol%) and CuI (10 mol%).

  • Coupling: Add an alkyne (e.g., trimethylsilylacetylene, 1.5 equiv) and triethylamine ( Et3​N , 3.0 equiv) as the base.

  • Reaction: Stir at 40 °C for 4-6 hours under an inert argon atmosphere.

  • Self-Validation Check: The kinetic preference for C–I insertion is visually supported by the rapid precipitation of triethylammonium iodide salts (white/yellow solid) within the first 30 minutes. GC-MS of an aliquot will show a mass shift corresponding to the loss of iodine (-127) and addition of the alkyne, while strictly preserving the characteristic 1:1 bromine isotope pattern (M, M+2).

  • Workup: Dilute with water, extract with diethyl ether, wash with brine to remove NMP, dry, and purify via silica gel chromatography.

Protocol C: Subsequent Suzuki-Miyaura Coupling at C–Br

Causality: With the iodine site functionalized, the C–Br bond is now the most reactive site. Elevated temperatures and a stronger base are required to force the oxidative addition into this stronger bond.

  • Preparation: Dissolve the C–I functionalized intermediate (1.0 equiv) and an arylboronic acid (1.2 equiv) in a 4:1 mixture of 1,4-Dioxane and Water.

  • Catalyst Loading: Add Pd(dppf)Cl2​ (5 mol%) and Na2​CO3​ (3.0 equiv). The bidentate dppf ligand facilitates the challenging oxidative addition into the C–Br bond.

  • Reaction: Heat to 90 °C for 12 hours.

  • Self-Validation Check: Complete consumption of the brominated intermediate on TLC. In mass spectrometry, the distinct M, M+2 bromine isotope signature will vanish, replaced by the exact mass of the newly coupled biaryl product.

Catalytic Mechanism

CatalyticCycle Pd0 Pd(0) Active Species OA Oxidative Addition (C-I Bond) Pd0->OA Ar-I TM Trans- metalation OA->TM Cu-Alkyne RE Reductive Elimination TM->RE RE->Pd0 Product

Catalytic cycle demonstrating kinetic preference for C-I oxidative addition.

References
  • Title: Soluble individual metal atoms and ultrasmall clusters catalyze key synthetic steps of a natural product synthesis Source: Communications Chemistry (Nature Portfolio) URL: [Link]

  • Title: NOVEL PYRIMIDINE AND PYRIDINE COMPOUNDS AND THEIR USAGE (EP 2970120 B1)

Application Note & Protocol: 4-Bromo-3-hydroxy-5-iodobenzoic Acid as a Polyfunctional Synthetic Building Block

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In modern organic synthesis and drug discovery, the strategic design of multi-functionalized aromatic building blocks is critical for the rapid assembly of complex molecular architectures. 4-Bromo-3-hydroxy-5-iodobenzoic acid stands out as a highly versatile intermediate. It features four distinct functional handles—a carboxylic acid, a phenolic hydroxyl group, a bromine atom, and an iodine atom—arranged around a single benzene ring.

This unique structural topology allows for orthogonal, regioselective transformations. It is a cornerstone intermediate in the1[1] and the development of advanced pharmaceutical agents, most notably2 targeted for cancer therapeutics[2].

Mechanistic Insights: Exploiting Halogen Reactivity Differentials

The true power of 4-bromo-3-hydroxy-5-iodobenzoic acid lies in the predictable reactivity differentials of its substituents. Understanding the causality behind its synthesis and downstream application is essential for rational experimental design.

  • Electrophilic Aromatic Iodination: The synthesis begins with 4-bromobenzoic acid. When subjected to N-iodosuccinimide (NIS) in concentrated sulfuric acid, the strongly acidic medium protonates NIS, generating a highly potent electrophilic iodonium species ( I+ )[1]. Because the carboxylic acid is a meta-directing deactivator and the bromine atom is an ortho/para-directing weak deactivator, electrophilic attack is exclusively funneled to the positions ortho to the bromine. This yields 4-bromo-3,5-diiodobenzoic acid in near-quantitative yields[2].

  • Ullmann-Type Mono-Hydroxylation (Chemoselectivity): The diiodo intermediate undergoes a copper-catalyzed nucleophilic aromatic substitution using Cu₂O and NaOH in water at 80–85 °C[1]. Iodine is a far superior leaving group compared to bromine in Ullmann-type couplings, ensuring the C-Br bond remains intact. Crucially, once the first iodine is displaced by a hydroxyl group, the resulting phenoxide anion (under basic conditions) strongly donates electron density into the ring. This electronic deactivation prevents the second C-I bond from undergoing further oxidative addition by the copper catalyst, effectively halting the reaction at the mono-hydroxylated product[1].

  • Orthogonal Cross-Coupling (Regioselectivity): In downstream applications, the distinct halogens (I vs. Br) allow for sequential palladium-catalyzed cross-couplings. The C-I bond undergoes oxidative addition significantly faster than the C-Br bond. Thus, Sonogashira or Suzuki couplings can be selectively performed at the 5-position (iodine) before functionalizing the 4-position (bromine)[1].

Synthesis A 4-Bromobenzoic Acid B 4-Bromo-3,5-diiodobenzoic Acid A->B NIS, H2SO4 0°C to RT C 4-Bromo-3-hydroxy- 5-iodobenzoic Acid B->C Cu2O, NaOH, H2O 80-85°C

Synthetic workflow for 4-Bromo-3-hydroxy-5-iodobenzoic acid.

Experimental Protocols

The following self-validating protocols detail the gram-scale synthesis and subsequent functionalization of the building block.

Protocol 1: Gram-Scale Synthesis of 4-Bromo-3-hydroxy-5-iodobenzoic Acid

Step 1.1: Preparation of 4-Bromo-3,5-diiodobenzoic Acid

  • Reaction Setup: Dissolve 4-bromobenzoic acid (1.0 equiv, e.g., 13 mmol) in concentrated H₂SO₄ (96%, ~50 mL) in a round-bottom flask[2].

  • Activation: Cool the mixture to 0 °C using an ice bath. Add N-iodosuccinimide (NIS) (2.5–2.6 equiv) portion-wise over 15 minutes to control the exotherm[1].

  • Propagation: Remove the ice bath and stir the reaction mixture at room temperature for 2 to 16 hours.

  • Quench & Validation: Pour the mixture slowly into 250 mL of ice water. Add an aqueous sodium sulfite ( Na2​SO3​ ) or sodium thiosulfate ( Na2​S2​O3​ ) solution. Self-Validation: The disappearance of the dark iodine color and the formation of a slight pink solid confirms the successful neutralization of unreacted electrophilic iodine species[1],[2].

  • Isolation: Filter the solid by vacuum, wash extensively with ice water until the filtrate is neutral, and dry under vacuum.

Step 1.2: Cu-Catalyzed Mono-Hydroxylation

  • Reaction Setup: Suspend 4-bromo-3,5-diiodobenzoic acid (1.0 equiv) in deionized water (e.g., 30 mL for 6.6 mmol)[2].

  • Catalysis: Add Cu₂O (0.1–0.4 equiv) and NaOH (5.0–5.4 equiv)[1].

  • Heating: Heat the mixture in a preheated oil bath at 80–85 °C for 3 to 16 hours[1],[2].

  • Quench & Validation: Cool to room temperature and dilute with water. Carefully acidify to pH 2 using 10 N HCl. Self-Validation: The transition from a basic suspension to a clear solution, followed by the immediate precipitation of a yellow solid upon acidification, visually confirms the protonation of the newly formed phenoxide and carboxylate groups[1],[2].

  • Isolation: Filter the precipitated solid, wash with ice water, and dry under vacuum to yield 4-bromo-3-hydroxy-5-iodobenzoic acid.

Protocol 2: Protection and Downstream Functionalization

Step 2.1: Global Methylation (Esterification and Etherification)

  • Reaction Setup: Dissolve 4-bromo-3-hydroxy-5-iodobenzoic acid (1.0 equiv) and K₂CO₃ (2.2–2.5 equiv) in DMF (or Acetone)[1],[2].

  • Alkylation: Add iodomethane (MeI) or dimethyl sulfate (DMS) (2.15–2.5 equiv) at room temperature[1],[2].

  • Heating: Stir the mixture at 50–80 °C for 4 to 16 hours[1],[2].

  • Isolation: Quench with water, extract with ethyl acetate (EtOAc), wash the organic layer with brine, dry over MgSO₄, and concentrate to afford Methyl 4-bromo-3-iodo-5-methoxybenzoate[1].

Step 2.2: Regioselective Sonogashira Coupling

  • Reaction Setup: Dissolve the methylated intermediate (1.0 equiv) in NMP.

  • Catalysis: Add a terminal alkyne (e.g., trimethylsilylacetylene, 2.0 equiv), KOAc (1.4 equiv), and a Palladium catalyst (e.g., Pd(OAc)₂ or Pd clusters)[1].

  • Coupling: Stir at 110–130 °C under an inert atmosphere for 16–20 hours[1].

  • Validation: GC-MS or LC-MS analysis will confirm coupling exclusively at the C5-iodine position, leaving the C4-bromine intact for subsequent target assembly (e.g., Suzuki coupling for FGFR inhibitors)[1].

Orthogonal cluster_0 Regioselective Cross-Coupling Core 4-Bromo-3-hydroxy- 5-iodobenzoic Acid Methyl Methyl 4-bromo-3-iodo- 5-methoxybenzoate Core->Methyl MeI, K2CO3, DMF Sono Sonogashira Coupling (Fast at C-I bond) Methyl->Sono Pd Catalyst, Alkyne Suzuki Suzuki Coupling (Slow at C-Br bond) Sono->Suzuki Pd Catalyst, Boronic Acid Neolignan Dehydrobenzofurane Neolignans Sono->Neolignan Cyclization FGFR FGFR Inhibitors Suzuki->FGFR Target Assembly

Divergent downstream functionalization exploiting halogen reactivity.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes and regioselectivity metrics for the described workflows, providing a benchmark for quality control.

Reaction StepReagents & ConditionsTarget Bond/PositionAverage YieldChemoselectivity / Regioselectivity
Electrophilic Iodination NIS, H₂SO₄, 0 °C to RTC3 and C590–95%Complete diiodination ortho to Bromine
Ullmann Hydroxylation Cu₂O, NaOH, H₂O, 80–85 °CC3 (or C5)75–80%Mono-hydroxylation (phenoxide deactivates ring)
Global Methylation MeI, K₂CO₃, DMF, 80 °CCarboxylic & Hydroxyl85–90%Complete protection of acidic protons
Sonogashira Coupling Pd cat., Alkyne, NMP, 130 °CC5 (Iodine)Variable>95% preference for C-I over C-Br

References

  • Soluble individual metal atoms and ultrasmall clusters catalyze key synthetic steps of a natural product synthesis. National Institutes of Health (NIH) / Communications Chemistry.1

  • NOVEL PYRIMIDINE AND PYRIDINE COMPOUNDS AND THEIR USAGE. European Patent Office - EP 2970120 B1.2

Sources

Application Note: Preparation and Downstream Utilization of 4-Bromo-3-hydroxy-5-iodobenzoic Acid in API Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of Active Pharmaceutical Ingredients (APIs) frequently relies on highly functionalized aromatic building blocks. 4-Bromo-3-hydroxy-5-iodobenzoic acid represents a premium poly-functionalized scaffold. Its unique value lies in its orthogonal reactivity profile : it contains a carboxylic acid, a phenolic hydroxyl group, and two distinct halogens (bromine and iodine) [1].

This application note provides a comprehensive, field-proven guide to synthesizing this critical intermediate and deploying it in two divergent pharmaceutical workflows:

  • Oncology: The synthesis of Fibroblast Growth Factor Receptor (FGFR) kinase inhibitors [1].

  • Neurology: The total synthesis of neuroprotective neolignans (e.g., Licarin B) via cutting-edge single-atom and ultrasmall cluster catalysis [2].

Chemical Profile & Reactivity Rationale

The strategic advantage of 4-bromo-3-hydroxy-5-iodobenzoic acid stems from the differing bond dissociation energies (BDE) of its substituents.

  • C–I Bond (~65 kcal/mol): Highly susceptible to oxidative addition by transition metals (Pd, Cu). This allows for preferential cross-coupling (e.g., Sonogashira, Suzuki) at the 5-position without disturbing the bromine atom.

  • C–Br Bond (~81 kcal/mol): Remains intact during initial coupling cycles, serving as a reserved handle for subsequent, harsher functionalization to build complex bi-aryl or heterocyclic pharmacophores.

  • OH and COOH Groups: Can be globally protected (e.g., via methylation) to prevent catalyst poisoning and unwanted side reactions during downstream organometallic steps.

Upstream Synthesis: Preparing the Core Scaffold

The synthesis of 4-bromo-3-hydroxy-5-iodobenzoic acid requires precise control over electrophilic aromatic substitution and subsequent Ullmann-type hydroxylation.

Protocol 3.1: Electrophilic Iodination

Objective: Synthesis of 4-bromo-3,5-diiodobenzoic acid from 4-bromobenzoic acid.

  • Causality: The carboxylic acid is a meta-directing deactivator, while the bromine is an ortho/para-directing deactivator. The synergistic directing effects strongly favor electrophilic attack at the 3 and 5 positions. Sulfuric acid acts as both solvent and activator for N-iodosuccinimide (NIS), generating a highly reactive iodonium ( I+ ) species.

  • Procedure:

    • Dissolve 4-bromobenzoic acid (1.0 equiv, e.g., 2.7 g, 13 mmol) in concentrated H2​SO4​ (96%, 50 mL) and cool to 0 °C.

    • Add NIS (2.5 - 2.6 equiv, e.g., 7.5 g, 33 mmol) in portions over 15 minutes to control the exothermic generation of the electrophile.

    • Remove the ice bath and stir at room temperature for 2 to 16 hours.

    • Validation/Quench: Pour the mixture slowly into ice water. Add aqueous Na2​SO3​ (or Na2​S2​O3​ ) to reduce any unreacted iodine species.

    • Filter the resulting precipitate, wash with ice water until the filtrate is neutral, and dry under vacuum to yield a slight pink solid.

    • Analytical Check: MS (m/z): 450.5, 452.5 (M-H)- [1].

Protocol 3.2: Selective Ullmann-Type Mono-Hydroxylation

Objective: Conversion of 4-bromo-3,5-diiodobenzoic acid to 4-bromo-3-hydroxy-5-iodobenzoic acid.

  • Causality: Copper(I) oxide ( Cu2​O ) catalyzes the nucleophilic aromatic substitution of iodine by hydroxide. By strictly controlling the stoichiometry of the copper catalyst and the reaction temperature (80–85 °C), the oxidative addition of Cu selectively occurs at only one of the highly reactive C–I bonds, leaving the second C–I bond and the C–Br bond intact [2].

  • Procedure:

    • In a reaction vessel, combine 4-bromo-3,5-diiodobenzoic acid (1.0 equiv, e.g., 3.0 g, 6.6 mmol), Cu2​O (0.1–0.4 equiv), and NaOH (5.3–5.4 equiv) in deionized water (30 mL).

    • Heat the mixture in a preheated oil bath at 80–85 °C for 3 to 16 hours (monitor via TLC or LC-MS).

    • Validation/Workup: Dilute with water and cool to 0 °C. Acidify the mixture using 10 N HCl (or H2​SO4​ ) until the pH reaches 2. This protonates the carboxylate and phenoxide, forcing the product to crash out of the aqueous phase.

    • Filter the solid, wash with ice water, and dry to afford a yellow/light brown solid.

    • Analytical Check: MS (m/z): 340.6, 342.6 (M-H)- [1].

Divergent Downstream API Workflows

Once the core scaffold is synthesized, it must be protected before undergoing transition-metal catalysis. The standard approach is global methylation to yield Methyl 4-bromo-3-iodo-5-methoxybenzoate .

  • Method: React the scaffold with K2​CO3​ (>2 equiv) and iodomethane (MeI) or dimethyl sulfate (DMS) in DMF or acetone at 50–80 °C [1] [2].

Workflow A: Oncology APIs (FGFR Kinase Inhibitors)

Dysregulation of FGFR signaling is heavily implicated in squamous non-small cell lung cancer (NSCLC) and gastric carcinomas. The methylated intermediate is utilized to build pyrimidine and pyridine-based FGFR inhibitors.

  • Mechanistic Step: The intermediate undergoes sequential cross-coupling. The C-I bond is first targeted via a Suzuki-Miyaura coupling with a heterocyclic boronic acid. Following this, the C-Br bond is activated under harsher conditions (e.g., higher temperatures, distinct phosphine ligands) to install the secondary pharmacophore, creating a highly specific kinase hinge-binding motif [1].

Workflow B: Neurology APIs (Neolignan Derivatives)

Neolignans like Licarin B exhibit profound neuroprotective effects, protecting brain microvascular endothelial cells (BMECs).

  • Mechanistic Step: The methylated intermediate is subjected to a Sonogashira coupling with trimethylsilylacetylene. Utilizing ultrasmall Palladium clusters ( Pd3−4​ ) or Pd(OAc)2​ , the catalyst selectively inserts into the C-I bond. This alkyne installation is the critical first step in forging the benzofuran core of the neolignan natural product [2].

Quantitative Data Summary

The following table summarizes the key reaction metrics for the preparation and utilization of the title compound across the cited literature.

Synthetic StepTarget MoleculeCatalyst / ReagentsTemp / TimeYield / Conversion
Iodination 4-Bromo-3,5-diiodobenzoic acidNIS, H2​SO4​ 0 °C to RT, 2h95.4% [1]
Hydroxylation 4-Bromo-3-hydroxy-5-iodobenzoic acid Cu2​O , NaOH, H2​O 80 °C, 3h79.2% [1]
Protection Methyl 4-bromo-3-iodo-5-methoxybenzoate K2​CO3​ , MeI, DMF80 °C, 4hQuantitative [1]
Sonogashira Methyl 4-bromo-3-methoxy-5-((trimethylsilyl)ethynyl)benzoatePd clusters, KOAc, NMP130 °C, 20h45% Conversion (37% Selectivity) [2]

Synthetic Pathway Visualization

SyntheticPathway Start 4-Bromobenzoic Acid Diiodo 4-Bromo-3,5-diiodobenzoic acid (NIS, H2SO4) Start->Diiodo Electrophilic Iodination TitleComp 4-Bromo-3-hydroxy-5-iodobenzoic acid (Cu2O, NaOH, 80°C) Diiodo->TitleComp Ullmann-type Mono-hydroxylation Methylated Methyl 4-bromo-3-iodo-5-methoxybenzoate (MeI or DMS, K2CO3) TitleComp->Methylated Global Protection (Methylation) API1 FGFR Kinase Inhibitors (Oncology APIs) Methylated->API1 Sequential Cross-Coupling (C-I then C-Br activation) API2 Neolignan Derivatives (e.g., Licarin B) (Neuroprotective APIs) Methylated->API2 Pd-Catalyzed Sonogashira (Selective C-I activation)

Divergent synthetic workflows from 4-bromobenzoic acid to distinct API classes.

References

  • European Patent Office - EP 2970120 B1.NOVEL PYRIMIDINE AND PYRIDINE COMPOUNDS AND THEIR USAGE. (2014).
  • Communications Chemistry 7(1). Soluble individual metal atoms and ultrasmall clusters catalyze key synthetic steps of a natural product synthesis. (2024). Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-3-hydroxy-5-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals tasked with optimizing the synthesis of 4-Bromo-3-hydroxy-5-iodobenzoic acid.

The synthesis relies on a highly regioselective two-step pathway: an electrophilic aromatic di-iodination followed by a copper-catalyzed selective Ullmann-type mono-hydroxylation. Below, you will find validated protocols, quantitative optimization data, and a targeted troubleshooting FAQ to help you resolve yield bottlenecks and purity issues.

Visual Workflow

Workflow SM Starting Material 4-Bromobenzoic Acid Step1 Step 1: Di-Iodination NIS, H2SO4 0°C to RT, 2h SM->Step1 Int Intermediate 4-Bromo-3,5-diiodobenzoic Acid Step1->Int Regioselective Substitution Step2 Step 2: Ullmann Hydroxylation Cu2O, NaOH, H2O 80°C, 3h Int->Step2 Prod Target Molecule 4-Bromo-3-hydroxy-5-iodobenzoic Acid Step2->Prod Mono-selective Hydroxylation

Fig 1. Two-step synthetic pathway for 4-Bromo-3-hydroxy-5-iodobenzoic acid.

Section 1: Validated Experimental Protocols

The following methodologies are engineered for self-validation and high reproducibility, grounded in established 1[1].

Protocol A: Electrophilic Aromatic Di-Iodination
  • Charge a round-bottom flask with 4-bromobenzoic acid (2.7 g, 13 mmol, 1.0 equiv) and concentrated H₂SO₄ (96%, 50 mL)[1].

  • Cool the mixture to 0 °C using an ice bath.

    • Causality: Controlling the initial exotherm prevents non-specific oxidation of the aromatic ring by the sulfuric acid.

  • Add N-Iodosuccinimide (NIS) (7.5 g, 33 mmol, 2.5 equiv) in small portions over 15 minutes[1].

  • Stir at room temperature for 2 hours[1].

    • Causality: Both the –Br (ortho-directing) and –COOH (meta-directing) groups synergistically direct the electrophilic iodine to the 3 and 5 positions, ensuring high regioselectivity without the need for complex blocking groups.

  • Precipitate by pouring the reaction mixture into ice water[1].

  • Quench unreacted iodine species by adding aqueous Na₂SO₃[1].

    • Self-Validation Checkpoint: The dissipation of the dark brown color into a slight pink/white suspension confirms complete quenching of I₂.

  • Filter , wash with ice water, and dry to afford 4-bromo-3,5-diiodobenzoic acid (approx. 95.4% yield)[1].

Protocol B: Copper-Catalyzed Selective Mono-Hydroxylation
  • Combine 4-bromo-3,5-diiodobenzoic acid (3.0 g, 6.6 mmol, 1.0 equiv), fresh Cu₂O (0.10 g, 0.70 mmol, 0.1 equiv), and NaOH (1.4 g, 35 mmol, 5.3 equiv) in 30 mL of deionized water[1].

  • Heat the mixture to exactly 80 °C for 3 hours[1].

    • Causality: Cu(I) inserts into the C–I bond. The first hydroxylation is rapid. The resulting phenoxide strongly donates electron density into the ring, electronically deactivating the second C–I bond towards further oxidative addition. This allows for mono-selectivity if thermal energy is strictly capped.

  • Dilute the mixture with water and cool[1].

  • Acidify with 10 N HCl to pH 1-2[1].

    • Causality: The product exists as a highly soluble di-anion in base. Dropping the pH below the pKa of the carboxylic acid ensures complete protonation and precipitation.

  • Filter , wash with ice water, and dry to afford 4-bromo-3-hydroxy-5-iodobenzoic acid as a yellow solid (approx. 79.2% yield)[1].

Section 2: Quantitative Optimization Data

Deviations from the core protocol often lead to catastrophic yield losses. Use the table below to benchmark your reaction parameters.

Table 1: Yield Optimization Parameters for Selective Ullmann Hydroxylation

ParameterSub-optimal ConditionOptimal ConditionImpact on Yield / Purity
Catalyst State Oxidized Cu₂O (Black/Brown)Fresh Cu₂O (Brick Red)Oxidized catalyst leads to <50% conversion and stalled reactions[2].
Temperature 85 °C - 100 °C80 °CHigher temps overcome electronic deactivation, causing di-hydroxylation[1].
Reaction Time 16 hours3 hoursProlonged time leads to catalyst death and a ~1:1.3 product mixture[2].
Step 1 Quench Water onlyAqueous Na₂SO₃Prevents iodine inclusion; improves intermediate color from brown to pink[1].
Acidification pH 4-5pH 1-2 (10 N HCl)Ensures complete protonation and precipitation of the di-anion product[1].

Section 3: Troubleshooting & FAQs

Q: My Step 2 (hydroxylation) yields a mixture of starting material and product (e.g., 1:1.3 ratio). How do I drive the reaction to completion? A: This is a classic symptom of catalyst deactivation. The Ullmann-type hydroxylation relies on Copper(I) oxide (Cu₂O). If your Cu₂O has oxidized to Cu(II)O, it becomes catalytically inactive for this transformation. 2 shows that unoptimized conditions (e.g., heating to 85 °C for 16 hours) can result in incomplete conversion and poor yields[2]. Actionable Fix: Use fresh, brick-red Cu₂O. Ensure the reaction is heated to exactly 80 °C for 3 hours[1]. Prolonged heating does not improve yield and only degrades the catalyst.

Q: I am observing the formation of 4-bromo-3,5-dihydroxybenzoic acid. How do I prevent over-hydroxylation? A: Over-hydroxylation occurs when the second iodine atom undergoes substitution. Mechanistically, the first substitution is fast. Once the first hydroxyl group is installed, it exists as a phenoxide under basic conditions. This strongly donates electron density into the aromatic ring, deactivating the remaining C–I bond towards further oxidative addition by the Cu(I) catalyst. However, the system's mono-selectivity breaks down if thermal energy overcomes this electronic deactivation. Actionable Fix: Strictly control the oil bath temperature. Exceeding 80 °C provides the activation energy necessary for the second substitution.

Q: During the workup of Step 1, my intermediate is dark brown instead of slight pink or white. Does this affect Step 2? A: Yes. The dark brown color indicates trapped, unreacted iodine (I₂), a byproduct of N-Iodosuccinimide (NIS) degradation. Excess iodine can poison the Cu(I) catalyst in Step 2 by oxidizing it to Cu(II). Actionable Fix: Ensure a thorough quench with aqueous Sodium Sulfite (Na₂SO₃)[1]. The sulfite reduces I₂ to water-soluble iodide (I⁻), which washes away during filtration.

Q: My yield drops significantly during the final isolation of the target compound. What is going wrong? A: 4-Bromo-3-hydroxy-5-iodobenzoic acid contains both a carboxylic acid and a phenolic OH. Under the highly basic reaction conditions (excess NaOH), it exists as a highly soluble di-anion. To fully precipitate the product, you must acidify the solution well below the pKa of the carboxylic acid (pKa ~3.5). Actionable Fix: Use 10 N HCl to drop the pH to 1-2[1]. Dilute with ice water before filtration to minimize the solubility of the protonated product in the aqueous phase.

References

  • Source: PMC (nih.gov)
  • Title: NOVEL PYRIMIDINE AND PYRIDINE COMPOUNDS AND THEIR USAGE (EP 2970120 B1)

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-3-hydroxy-5-iodobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing reaction conditions involving 4-Bromo-3-hydroxy-5-iodobenzoic acid and its derivatives. Our goal is to equip you with the scientific rationale behind experimental choices to overcome common challenges and ensure reliable, reproducible results.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations and actionable solutions.

Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki or Sonogashira)

Question: My Suzuki-Miyaura or Sonogashira coupling reaction with a 4-Bromo-3-hydroxy-5-iodobenzoic acid derivative is resulting in low to no yield of the desired product. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in palladium-catalyzed cross-coupling reactions with this substrate are a common challenge, often stemming from catalyst deactivation, suboptimal reaction conditions, or competing side reactions. The inherent reactivity difference between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is a key consideration. The C-I bond is significantly more reactive and will preferentially undergo oxidative addition to the palladium(0) catalyst under milder conditions.[1][2]

Here is a systematic approach to troubleshooting:

1. Catalyst and Ligand Selection:

  • Inappropriate Ligand: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the reaction. For Suzuki reactions, bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective.[1] For Sonogashira couplings, phosphine ligands such as PPh₃ or dppf are commonly employed.[1] It may be necessary to screen several ligands to find the optimal one for your specific substrates.

2. Base and Solvent Optimization:

  • Incorrect Base: The strength and solubility of the base are crucial. For Suzuki reactions, common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃.[1][4] For Sonogashira couplings, an amine base like triethylamine or diisopropylamine is typically used.[1] The base must be of high purity and, if required, anhydrous.

  • Poor Solvent Quality: The use of anhydrous and degassed solvents is paramount to prevent catalyst deactivation.[1] Common solvents for these reactions include toluene, dioxane, THF, and DMF.[1]

3. Temperature and Reaction Time:

  • Low Reaction Temperature: While selective coupling at the more reactive iodine site may necessitate milder temperatures, a complete lack of reactivity could indicate the temperature is too low.[1] Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. For less reactive substrates, higher temperatures may be required.[5]

4. Competing Side Reactions:

  • Homocoupling: The formation of dimers from the coupling partner (e.g., boronic acid in Suzuki or alkyne in Sonogashira) can be a significant side reaction.[1] To minimize this, try reducing the catalyst loading or adding the coupling partner slowly to the reaction mixture. For Sonogashira reactions, ensuring the appropriate amount of copper(I) co-catalyst can also suppress homocoupling.[1][6]

  • Dehalogenation: The removal of a halogen atom from the starting material can occur, particularly in the presence of water or oxygen, which can lead to catalyst decomposition.[1] Maintaining strictly anaerobic and anhydrous conditions is crucial to prevent this.

Issue 2: Non-selective Reaction at Both Halogen Sites

Question: I am attempting a selective reaction at the iodine position of my 4-Bromo-3-hydroxy-5-iodobenzoic acid derivative, but I am observing significant reaction at the bromine site as well. How can I improve the chemoselectivity?

Answer:

Achieving high chemoselectivity in reactions with polyhalogenated aromatic compounds hinges on exploiting the inherent differences in reactivity between the C-I and C-Br bonds. The C-I bond has a lower bond dissociation energy, making it more susceptible to oxidative addition to a palladium(0) catalyst.[1]

To favor mono-functionalization at the iodine position, consider the following strategies:

  • Milder Reaction Conditions: Employ lower reaction temperatures and shorter reaction times. This will provide enough energy to activate the more reactive C-I bond while leaving the C-Br bond largely intact.[1]

  • Less Active Catalyst System: Utilize a less reactive palladium catalyst and ligand combination. A highly active catalyst system may be too reactive and lead to non-selective reactions at both halogen sites.

  • Stoichiometry Control: Use a stoichiometric amount or a slight excess of the coupling partner relative to the starting material. An excess of the coupling partner can drive the reaction towards double addition.

If a double coupling at both the bromine and iodine positions is desired, a stepwise approach is generally most effective. First, functionalize the more reactive iodine under milder conditions. Then, the resulting 4-bromo-3-hydroxy-5-substituted benzoic acid derivative can be subjected to a second coupling reaction under more forcing conditions (e.g., higher temperature, more active catalyst system) to react at the bromine position.[1]

Issue 3: Difficulty with Esterification or Etherification of the Phenolic Hydroxyl Group

Question: I am struggling with the esterification or etherification of the 3-hydroxy group on my 4-Bromo-3-hydroxy-5-iodobenzoic acid derivative. What are the key considerations for these transformations?

Answer:

The presence of multiple functional groups (carboxylic acid and hydroxyl group) on the aromatic ring requires a strategic approach to achieve selective modification.

For selective etherification of the phenolic hydroxyl group:

A protection strategy is often necessary to prevent the carboxylic acid from interfering with the base-mediated etherification.[7] A robust three-step process is recommended:

  • Protection of the Carboxylic Acid: The carboxylic acid is first converted to its methyl or ethyl ester via Fischer esterification.[7][8] This is typically achieved by refluxing the benzoic acid derivative in the corresponding alcohol (e.g., methanol or ethanol) with a catalytic amount of strong acid, such as concentrated sulfuric acid or thionyl chloride.[7][9]

  • Etherification: The protected ester is then subjected to Williamson ether synthesis.[7] This involves reacting the phenolic hydroxyl group with an alkyl halide in the presence of a base, such as potassium carbonate (K₂CO₃), in a suitable solvent like acetone.[8][10]

  • Deprotection of the Carboxylic Acid: The final step is the saponification of the ester to regenerate the carboxylic acid. This is typically done by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), followed by acidification.[7][8]

For selective esterification of the carboxylic acid group:

Standard Fischer esterification conditions, as described above, will selectively react with the carboxylic acid over the less nucleophilic phenolic hydroxyl group.[10][11]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the order of reactivity for the different functional groups on 4-Bromo-3-hydroxy-5-iodobenzoic acid in common organic reactions?

A1: The reactivity of the functional groups generally follows this order:

  • Carboxylic Acid: The most acidic proton is on the carboxylic acid group, making it the most reactive site for acid-base reactions. It is also readily esterified under acidic conditions.[10][11]

  • Carbon-Iodine Bond: In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Br bond due to its lower bond dissociation energy.[1][2]

  • Phenolic Hydroxyl Group: The hydroxyl group is less acidic than the carboxylic acid. It can be deprotonated with a suitable base to undergo etherification or esterification.

  • Carbon-Bromine Bond: The C-Br bond is the least reactive of the three in palladium-catalyzed cross-coupling reactions and typically requires more forcing conditions to react.[1][2]

Q2: How can I purify my 4-Bromo-3-hydroxy-5-iodobenzoic acid derivative from unreacted starting materials or side products?

A2: The purification strategy will depend on the specific properties of your product and the impurities present. Common purification techniques include:

  • Acid-Base Extraction: If your product is neutral or basic, you can remove unreacted acidic starting material by washing the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate.[12]

  • Recrystallization: This is a powerful technique for purifying solid products. The choice of solvent is critical; the desired product should be highly soluble at elevated temperatures and poorly soluble at room temperature, while the impurities have different solubility profiles.[12][13]

  • Column Chromatography: This technique separates compounds based on their polarity.[12] For acidic compounds like benzoic acid derivatives, adding a small amount of a volatile acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can improve separation.[12]

Q3: What are the key safety considerations when working with halogenated aromatic compounds?

A3: Polyhalogenated aromatic compounds should be handled with care as they can be persistent in the environment and may have toxic effects.[14][15] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16][17][18] Avoid inhalation of dust or vapors and prevent skin contact.[16][18] Dispose of waste according to your institution's safety guidelines.

Q4: What analytical techniques are most suitable for characterizing my 4-Bromo-3-hydroxy-5-iodobenzoic acid derivatives?

A4: A combination of analytical techniques is typically used for comprehensive characterization:[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and connectivity of your compound.[20]

  • Mass Spectrometry (MS): Determines the molecular weight and can provide information about the fragmentation pattern, which aids in structural elucidation.[20]

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the carboxylic acid (C=O and O-H stretches) and the hydroxyl group (O-H stretch).[20]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of your compound and can be used for preparative separation.[20][21]

Section 3: Experimental Protocols and Data

Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the Iodine Position

This protocol is designed for the selective coupling of a boronic acid at the more reactive iodine position of a 4-Bromo-3-hydroxy-5-iodobenzoic acid derivative.

Materials:

  • 4-Bromo-3-hydroxy-5-iodobenzoic acid derivative (1.0 equiv)

  • Boronic acid (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To an oven-dried Schlenk flask, add the 4-Bromo-3-hydroxy-5-iodobenzoic acid derivative, boronic acid, and base.

  • Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) 3-5 times to remove oxygen.[3]

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.5)Toluene/H₂O (10:1)80-100
Sonogashira PdCl₂(PPh₃)₂ (2)PPh₃ (4)Et₃N (3)THF50-65
Heck Pd(OAc)₂ (1)P(o-tol)₃ (2)Et₃N (2)DMF80-100

Note: These are general starting conditions and may require optimization for specific substrates.

Section 4: Visualizations

Diagram 1: Troubleshooting Workflow for Low-Yield Cross-Coupling Reactions

Troubleshooting_Workflow start Low Yield in Cross-Coupling check_inert Verify Inert Atmosphere (Ar or N2) start->check_inert check_reagents Assess Reagent Quality (Fresh Catalyst, Dry Solvents, Pure Base) check_inert->check_reagents Atmosphere is good optimize_conditions Systematic Optimization check_reagents->optimize_conditions Reagents are high quality check_catalyst Screen Catalysts & Ligands (e.g., Pd(dppf)Cl2, XPhos) optimize_conditions->check_catalyst check_base Screen Bases (e.g., K3PO4, Cs2CO3) optimize_conditions->check_base check_temp Vary Temperature (Gradual Increase) optimize_conditions->check_temp analyze_sides Analyze Side Products (Homocoupling, Dehalogenation) check_catalyst->analyze_sides check_base->analyze_sides check_temp->analyze_sides solution Optimized Conditions analyze_sides->solution Side reactions minimized

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

Diagram 2: Selective Functionalization Strategy

Selective_Functionalization sub 4-Bromo-3-hydroxy-5-iodobenzoic Acid Iodine Bromine Hydroxyl Carboxylic Acid prot_ester Protect COOH (Esterification) sub:COOH->prot_ester couple_I Couple at Iodine (Mild Conditions) sub:I->couple_I ether Etherify OH prot_ester->ether deprot Deprotect COOH (Saponification) ether->deprot couple_Br Couple at Bromine (Forcing Conditions) couple_I->couple_Br

Caption: A schematic outlining strategies for selective functionalization.

References

  • Rasayan J. Chem. Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivatives [Part II]. [Link]

  • Chemcess. 3-Hydroxybenzoic Acid: Properties, Production And Uses. [Link]

  • Special Pet Topics. Halogenated Aromatic Poisoning (PCB and Others). [Link]

  • MDPI. Toxics | Special Issue : Polyhalogenated Aromatic Hydrocarbons. [Link]

  • Google Patents.
  • Google Patents.
  • ResearchGate. Optimization of the Sonogashira coupling of 4-bromo-3-... | Download Table. [Link]

  • Quora. How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions. [Link]

  • F1000Research. Optimization of Sonogashira chalcone coupling reactions | Poster Board #813. [Link]

  • Google Patents.
  • ResearchGate. Table 1 Optimization of the reaction conditions for Suzuki coupling.... [Link]

  • Frontiers in Chemistry. IBX-Mediated Organic Transformations in Heterocyclic Chemistry-A Decade Update. [Link]

  • ResearchGate. (PDF) The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. [Link]

  • PMC. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. [Link]

  • American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • University of Calgary. Ch17 Reactions of Aromatic Compounds. [Link]

  • Science.gov. polyhalogenated aromatic compounds: Topics by Science.gov. [Link]

  • YouTube. Purification of Benzoic Acid by Crystallization - MeitY OLabs. [Link]

  • PrepChem.com. Synthesis of 3-bromo-4-hydroxybenzoic acid. [Link]

  • Semantic Scholar. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. [Link]

  • ResearchGate. Optimization of the Suzuki-Miyaura cross coupling reaction of.... [Link]

  • SIELC Technologies. 4-Bromobenzoic acid. [Link]

  • Chromatography Today. Bromobenzoic Acids both In Vitro and In Vivo. [Link]

  • PMC. Oxidation of p-[125I]Iodobenzoic Acid and p-[211At]Astatobenzoic Acid Derivatives and Evaluation In Vivo. [Link]

  • Beilstein Journal of Organic Chemistry. Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. [Link]

  • PubChem. 4-Bromo-3-hydroxybenzoic acid | C7H5BrO3 | CID 6420973. [Link]

  • PMC. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Research and Reviews: Journal of Chemistry. Analytical Chemistry: Techniques and Developments for Identifying and Quantifying Chemical Compounds | Open Access Journals. [Link]

Sources

reducing byproducts and impurities during 4-Bromo-3-hydroxy-5-iodobenzoic acid crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization of 4-Bromo-3-hydroxy-5-iodobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently asked questions encountered during the purification of this complex halogenated aromatic compound. Our goal is to equip you with the scientific understanding and practical methodologies to effectively reduce byproducts and impurities, ensuring the high purity of your final product.

Troubleshooting Guide: Common Crystallization Issues and Solutions

This section addresses specific challenges you may encounter during the crystallization of 4-Bromo-3-hydroxy-5-iodobenzoic acid, providing explanations and actionable solutions.

Question 1: My final product is off-color (e.g., yellow, brown, or grey) after crystallization. What is the cause and how can I obtain a white crystalline solid?

An off-color appearance in your final product typically indicates the presence of residual colored impurities. These can originate from several sources:

  • Starting Material Impurities: The purity of the initial reagents, such as the precursor to 4-Bromo-3-hydroxy-5-iodobenzoic acid, is critical. Colored impurities in the starting materials can be carried through the synthesis and co-crystallize with your final product.

  • Reaction Byproducts: In the synthesis of polyhalogenated benzoic acids, side reactions can lead to the formation of colored byproducts. For instance, in reactions involving diazonium salts, decomposition can form dark, tarry substances.

  • Oxidation: Phenolic compounds are susceptible to oxidation, which can produce colored quinone-like structures.

Solutions:

  • Charcoal Treatment: Activated carbon (charcoal) is highly effective at adsorbing colored impurities.

    • Protocol: During the recrystallization process, after dissolving your crude product in the hot solvent, add a small amount of activated charcoal (typically 1-5% by weight). Stir the hot solution for 5-10 minutes. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that charcoal can also adsorb some of your desired product, potentially reducing the yield.

  • Solvent Selection: The choice of crystallization solvent is crucial. A solvent system that provides a significant difference in solubility for your product versus the impurities at high and low temperatures is ideal.[1]

  • Sequential Purification: Consider a multi-step purification approach. An initial purification by another method, such as column chromatography or acid-base extraction, can remove the bulk of impurities before the final crystallization.[2]

Question 2: I am observing a low yield after recrystallization. What are the potential causes and how can I improve it?

Low yield is a common issue in crystallization and can be attributed to several factors:

  • Inappropriate Solvent Choice: If your product has high solubility in the chosen solvent even at low temperatures, a significant amount will remain in the mother liquor.

  • Using an Excessive Amount of Solvent: Dissolving the crude product in too much solvent will prevent complete precipitation upon cooling.

  • Premature Crystallization: If the product crystallizes too quickly during hot filtration, you will lose a portion of your product on the filter paper.

  • Incomplete Precipitation: Not allowing sufficient time for crystallization or not cooling the solution to a low enough temperature can result in an incomplete recovery of the product.

Solutions:

  • Optimize the Solvent System:

    • Single-Solvent Recrystallization: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at its boiling point.

    • Multi-Solvent (Antisolvent) Recrystallization: Dissolve the crude product in a "good" solvent in which it is highly soluble. Then, slowly add a miscible "bad" solvent (antisolvent) in which the product is poorly soluble until the solution becomes turbid. This technique can significantly improve yield by inducing precipitation.[1]

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Prevent Premature Crystallization: Preheat your filtration apparatus (funnel and receiving flask) with hot solvent before performing the hot filtration. This will help keep the product dissolved.

  • Maximize Crystallization Time and Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

Question 3: My purified product has a broad melting point range, suggesting the presence of impurities. How can I improve the purity?

A broad melting point is a classic indicator of an impure crystalline solid. The impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.

Solutions:

  • Multiple Recrystallizations: A single crystallization may not be sufficient to remove all impurities, especially if they have similar solubility profiles to your product. Performing a second or even a third recrystallization can significantly enhance purity.

  • Slow Cooling: Rapid cooling can trap impurities within the growing crystals.[1] Allowing the solution to cool slowly to room temperature before further cooling in an ice bath promotes the formation of larger, purer crystals.

  • Seeding: Introducing a small, pure seed crystal of your product to the supersaturated solution can initiate controlled crystallization and lead to a purer final product.

  • Acid-Base Extraction: For acidic compounds like 4-Bromo-3-hydroxy-5-iodobenzoic acid, acid-base extraction is a powerful purification technique.

    • Protocol: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., sodium bicarbonate solution). The acidic product will move to the aqueous layer as its salt, leaving neutral impurities in the organic layer. Separate the aqueous layer and re-acidify with a strong acid (e.g., HCl) to precipitate the pure product, which can then be collected by filtration and recrystallized.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in 4-Bromo-3-hydroxy-5-iodobenzoic acid?

While the specific impurities depend on the synthetic route, common contaminants in the synthesis of polyhalogenated aromatic compounds include:

  • Unreacted Starting Materials: For example, if the synthesis involves the halogenation of 3-hydroxybenzoic acid, residual starting material may be present.

  • Regioisomers: The bromination and iodination steps may not be perfectly regioselective, leading to the formation of isomers with the halogens in different positions on the aromatic ring.

  • Over- or Under-halogenated Byproducts: Incomplete halogenation can result in compounds lacking one of the halogens, while excessive halogenation can lead to di-iodinated or di-brominated species.

  • Hydroxy-substituted Byproducts: In reactions involving diazonium salts (a common route for introducing iodine), the diazonium intermediate can react with water to form a hydroxyl group in place of the intended halogen.

Q2: What is the best solvent system for the crystallization of 4-Bromo-3-hydroxy-5-iodobenzoic acid?

For polyhalogenated and phenolic compounds, a mixture of a polar protic solvent and water is often effective.

Solvent SystemRationale
Ethanol/Water 4-Bromo-3-hydroxy-5-iodobenzoic acid is likely soluble in hot ethanol and less soluble in cold ethanol. Water acts as an antisolvent, reducing the solubility of the organic product in the cold mixture and promoting precipitation.
Acetic Acid/Water Similar to ethanol/water, with acetic acid providing good solubility for the carboxylic acid at elevated temperatures.
Toluene For less polar impurities, toluene can be a good choice. The product may have lower solubility in hot toluene compared to more polar solvents, but this can be advantageous for selectively crystallizing the desired compound.

Q3: How does the cooling rate affect crystal size and purity?

The cooling rate has a significant impact on the crystallization process:

  • Slow Cooling: Promotes the formation of larger, more well-defined crystals. This slow growth allows for the selective incorporation of the desired molecules into the crystal lattice, generally resulting in higher purity.

  • Rapid Cooling (Crash Crystallization): Leads to the rapid formation of many small crystals. This can trap impurities within the crystal structure, resulting in a less pure product.

Q4: What is "oiling out" and how can I prevent it?

"Oiling out" occurs when the dissolved solid separates from the solution as a liquid (an oil) rather than a crystalline solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is highly supersaturated.

To prevent oiling out:

  • Use a larger volume of solvent: This reduces the concentration of the solute.

  • Lower the temperature at which crystallization begins: Add the antisolvent at a lower temperature or cool the solution more before inducing crystallization.

  • Agitate the solution vigorously: This can promote nucleation and the formation of solid crystals instead of an oil.

Experimental Workflow and Visualization

Troubleshooting Workflow for Impure Crystals

The following diagram illustrates a logical workflow for addressing issues with impure 4-Bromo-3-hydroxy-5-iodobenzoic acid after crystallization.

Troubleshooting_Workflow start Initial Crystallization Yields Impure Product check_melting_point Check Melting Point start->check_melting_point broad_mp Broad Melting Point? check_melting_point->broad_mp yes_broad yes_broad broad_mp->yes_broad Yes no_broad no_broad broad_mp->no_broad No off_color Off-Color Crystals? yes_color yes_color off_color->yes_color Yes no_color no_color off_color->no_color No recrystallize Perform Second Recrystallization still_impure Still Impure recrystallize->still_impure charcoal Use Activated Charcoal During Recrystallization charcoal->still_impure acid_base Consider Acid-Base Extraction pure_product Pure Product Obtained acid_base->pure_product still_impure->acid_base yes_broad->recrystallize no_broad->off_color yes_color->charcoal no_color->pure_product

Caption: A decision-making workflow for purifying impure 4-Bromo-3-hydroxy-5-iodobenzoic acid.

Relationship Between Solvent Polarity and Impurity Rejection

This diagram illustrates the general principle of how solvent choice can influence the separation of a moderately polar product from both more polar and less polar impurities.

Solvent_Polarity cluster_impurities Impurity Profile cluster_solvents Crystallization Solvent Less Polar Impurity Less Polar Impurity Non-Polar Solvent Non-Polar Solvent Less Polar Impurity->Non-Polar Solvent Remains in Mother Liquor Polar Solvent Polar Solvent Less Polar Impurity->Polar Solvent Insoluble Product 4-Bromo-3-hydroxy- 5-iodobenzoic acid (Moderately Polar) Product->Non-Polar Solvent Crystallizes Out Product->Polar Solvent Crystallizes Out More Polar Impurity More Polar Impurity More Polar Impurity->Non-Polar Solvent Insoluble More Polar Impurity->Polar Solvent Remains in Mother Liquor Non-Polar Solvent\n(e.g., Toluene) Non-Polar Solvent (e.g., Toluene) Polar Solvent\n(e.g., Ethanol/Water) Polar Solvent (e.g., Ethanol/Water)

Caption: Impact of solvent polarity on the selective crystallization of the target compound.

References

  • MDPI. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Retrieved from [Link]

  • Pharmaceutical Technology. (2026). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

Sources

preventing dehalogenation of 4-Bromo-3-hydroxy-5-iodobenzoic acid during palladium catalysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing complex chemoselectivity issues. When working with polyhalogenated, electron-deficient arenes like 4-bromo-3-hydroxy-5-iodobenzoic acid , the primary failure mode is rarely a lack of reactivity. Instead, the dominant issue is protodehalogenation (hydrodehalogenation)—a parasitic side reaction where the starting material is reduced to a dehalogenated byproduct rather than forming the desired C–C or C–N bond[1].

Below is our comprehensive troubleshooting guide and FAQ designed to help you establish a self-validating, chemoselective catalytic system.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q: Why does my 4-bromo-3-hydroxy-5-iodobenzoic acid undergo dehalogenation instead of cross-coupling? A: This substrate is highly vulnerable due to its electronic and structural properties. The carbon-iodine (C–I) bond has a lower bond dissociation energy than the C–Br bond, making it the kinetically favored site for the initial oxidative addition of Pd(0)[2]. However, once the Ar–Pd(II)–I complex forms, it must rapidly undergo transmetalation (or alkyne coordination). If this step is slow, the Pd(II) center is susceptible to hydride transfer from the solvent, base, or ligand. This forms an arylpalladium(II) hydride intermediate, which rapidly undergoes reductive elimination to yield the undesired dehalogenated arene (Ar–H)[1]. In documented syntheses using this exact scaffold, dehalogenation can easily consume over 50% of the mass balance if conditions are not strictly controlled[3].

Q: How do the free hydroxyl (-OH) and carboxyl (-COOH) groups contribute to this failure? A: Free acidic protons act as endogenous proton relays. Even if you prevent β-hydride elimination from your solvent, the unprotected -OH and -COOH groups can poison the catalyst and facilitate the protolytic cleavage of the Ar–Pd(II) bond. Masking these groups is a mandatory first step to shut down this intramolecular degradation pathway[3].

Q: What are the primary exogenous sources of the "hydride," and how do I eliminate them? A: Hydrides typically originate from three sources during catalysis:

  • Solvents: Primary and secondary alcohols (e.g., ethanol, isopropanol) readily undergo β-hydride elimination.

  • Bases: Alkoxide bases (e.g., NaOMe, KOtBu) can coordinate to the palladium center and donate a hydride[1].

  • Ligands: Certain aliphatic amines or unoptimized phosphines can degrade under heating. Solution: Switch to non-hydride-donating solvents (like Toluene or 1,4-Dioxane) and utilize anhydrous, inorganic bases such as K₃PO₄ or Cs₂CO₃[4].

Part 2: Experimental Workflows & Protocols

To achieve chemoselectivity (reacting at the C–I bond while preserving the C–Br bond and preventing dehalogenation), you must implement the following two-phase protocol.

Phase 1: Substrate Masking (Methylation)

Causality: Converting the acidic protons to methyl ethers/esters prevents catalyst poisoning and removes internal proton sources.

  • Setup: In a 25-mL round-bottom flask, dissolve 4-bromo-3-hydroxy-5-iodobenzoic acid (1.0 equiv) in anhydrous acetone (0.1 M).

  • Reagents: Add anhydrous K₂CO₃ (2.2 equiv) followed by the dropwise addition of dimethyl sulfate (DMS, 2.2 equiv)[3]. Caution: DMS is highly toxic; perform in a fume hood.

  • Reaction: Stir the mixture overnight at 50 °C.

  • Workup: Filter the mixture to remove potassium salts, evaporate the acetone, and re-dissolve the crude in ethyl acetate. Wash with saturated NaHCO₃, dry over MgSO₄, and concentrate to yield methyl 4-bromo-3-iodo-5-methoxybenzoate [3].

Phase 2: Chemoselective Cross-Coupling (e.g., Sonogashira)

Causality: Using highly active catalyst systems (like ultrasmall Pd clusters or bulky biaryl phosphines) accelerates the productive transmetalation step, allowing it to outcompete the slower hydride-transfer degradation pathway[3],[4].

  • Preparation: In a flame-dried vial under N₂, dissolve the masked substrate (1.0 equiv) in anhydrous NMP or Toluene (0.1 M).

  • Coupling Partner: Add the coupling partner (e.g., trimethylsilylacetylene, 2.0 equiv)[3].

  • Base Addition: Add an anhydrous, non-nucleophilic base (e.g., KOAc or K₃PO₄, 1.4 equiv)[3],[4].

  • Catalyst: Introduce the Palladium catalyst (e.g., Pd(OAc)₂ with XPhos, or 300 ppm of pre-formed Pd₂-₃ clusters).

  • Execution: Stir at 80–130 °C. Monitor strictly via GC/MS. Self-Validation Checkpoint: Stop the reaction immediately once the C–I bond is consumed (typically 16-20 hours) to prevent secondary oxidative addition into the C–Br bond[3].

Part 3: Quantitative Data Analysis

The table below summarizes how specific reaction parameters impact the competition between productive cross-coupling and protodehalogenation.

Reaction ParameterSub-optimal ConditionOptimized ConditionImpact on Dehalogenation & Yield
Substrate State Free -OH / -COOHProtected (-OMe / -COOMe)Reduces acidic proton availability; lowers Ar-H byproduct formation by ~30%[3].
Solvent Choice Ethanol / THFToluene / NMP / DioxaneEliminates solvent-derived β-hydride elimination pathways[1].
Base Selection NaOMe / KOtBuK₃PO₄ / Cs₂CO₃ / KOAcPrevents alkoxide-driven hydride transfer to the Pd(II) center[1],[4].
Catalyst System Standard Pd(PPh₃)₄Pd Clusters / Pd(OAc)₂+XPhosAccelerates transmetalation; shifts mass balance toward the desired product (up to 45% conversion with high chemoselectivity)[3].

Part 4: Mechanistic & Troubleshooting Visualizations

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd ArI Ar-I (Substrate) ArI->OxAdd PdII Ar-Pd(II)-I OxAdd->PdII TransMet Transmetalation / Coordination PdII->TransMet Fast (Desired) Hydride β-Hydride Elimination (from solvent/base) PdII->Hydride Slow Transmetalation (Undesired) Product Cross-Coupled Product TransMet->Product PdH Ar-Pd(II)-H Hydride->PdH Dehal Protodehalogenated Byproduct (Ar-H) PdH->Dehal Reductive Elimination

Mechanistic divergence between productive cross-coupling and undesired protodehalogenation.

Troubleshooting Start Issue: High Dehalogenation Low Cross-Coupling Yield Check1 Are -OH and -COOH groups protected? Start->Check1 Fix1 Protect as Methoxy/Ester (e.g., with DMS/K2CO3) Check1->Fix1 No Check2 Is the solvent a hydride donor? (e.g., EtOH) Check1->Check2 Yes Fix1->Check2 Fix2 Switch to Toluene, Dioxane, or NMP Check2->Fix2 Yes Check3 Does the base have β-hydrogens? (e.g., NaOEt) Check2->Check3 No Fix2->Check3 Fix3 Use anhydrous K3PO4 or Cs2CO3 Check3->Fix3 Yes Success Optimized Chemoselective Coupling Check3->Success No Fix3->Success

Step-by-step troubleshooting workflow to eliminate sources of hydrodehalogenation.

References

  • Chuentragool, P., et al. "Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters." National Institutes of Health (PMC). URL: [Link]

  • Rodríguez-Nuévalos, S., Espinosa, M., & Leyva-Pérez, A. "Soluble individual metal atoms and ultrasmall clusters catalyze key synthetic steps of a natural product synthesis." Communications Chemistry, 2024, 7, 76. URL: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 2016, 116(19), 12564–12649. URL: [Link]

  • "Palladium-Mediated C–N Coupling of DNA-Conjugated (Hetero)aryl Halides with Aliphatic and (Hetero)aromatic Amines." Organic Letters, 2022. URL: [Link]

Sources

Technical Support Center: Advanced Purification of 4-Bromo-3-hydroxy-5-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chromatographic and physicochemical challenges associated with isolating highly functionalized halogenated aromatics.

The purification of 4-bromo-3-hydroxy-5-iodobenzoic acid requires a deep understanding of its structural behavior. The presence of a carboxylic acid, a phenolic hydroxyl, and two highly polarizable halogens (bromine and iodine) creates competing ionization states and unique hydrophobic interactions that must be carefully managed during isolation.

Mechanistic Origins of Impurities

To purify a compound effectively, you must first understand why the impurities exist. The target compound is typically synthesized via the 1 of 4-bromo-3,5-diiodobenzoic acid[1]. Because the starting material possesses two equivalent iodine atoms, driving the reaction to 100% completion inevitably causes secondary hydrolysis. Therefore, the reaction is intentionally quenched early, leaving a crude matrix heavily contaminated with unreacted starting material and trace over-hydrolyzed byproducts.

ImpurityMechanisms SM 4-Bromo-3,5-diiodobenzoic acid (Starting Material) Target 4-Bromo-3-hydroxy-5-iodobenzoic acid (Target) SM->Target Cu2O, NaOH, H2O (Partial Hydrolysis) Imp2 Dehalogenated Species (Side Reactions) SM->Imp2 Reductive Dehalogenation Imp1 4-Bromo-3,5-dihydroxybenzoic acid (Over-hydrolysis) Target->Imp1 Excess NaOH / Heat (Secondary Hydrolysis)

Mechanistic pathway of 4-bromo-3-hydroxy-5-iodobenzoic acid synthesis and impurity generation.

Troubleshooting FAQs

Q: Why does my crude extract consistently yield a ~1:1.3 mixture of the target product and the diiodo starting material? A: This is a fundamental kinetic limitation of the synthesis. The substitution of the first iodine atom by a hydroxyl group electronically deactivates the aromatic ring, slowing down the second substitution. However, prolonged heating to force the consumption of the starting material will generate the dihydroxy impurity. The 1:1.3 ratio is the optimal thermodynamic stopping point to maximize the mono-hydroxy yield before over-reaction occurs[1].

Q: During Reverse-Phase Prep-HPLC, I observe severe peak tailing and poor resolution. How can I correct this? A: Peak tailing in this specific molecule is driven by two factors: partial ionization of the carboxylic acid (pKa ~3.5) and secondary interactions between the highly polarizable iodine/bromine atoms and residual silanol groups on the silica matrix. Causality & Solution: To suppress ionization, the mobile phase must be strictly buffered at least one pH unit below the pKa. We recommend using 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic phases. If tailing persists, the halogen-silanol interaction is the primary culprit. Transition to a preparative C18 column with robust end-capping designed for 2[2], or consider 3, which utilizes supercritical CO2 to provide superior mass transfer and resolution for halogenated aromatics[3].

Q: How do I separate the target from the diiodo starting material without relying solely on Prep-HPLC? A: Subjecting a 1:1.3 crude mixture directly to Prep-HPLC is inefficient and will rapidly foul your column. You must exploit the differential lipophilicity of the compounds first. Causality & Solution: The replacement of a massive, hydrophobic iodine atom with a polar hydroxyl group significantly reduces the LogP of the target compound. Implement a selective recrystallization step using an Ethanol/Water gradient. The highly lipophilic 4-bromo-3,5-diiodobenzoic acid will preferentially precipitate at higher ethanol concentrations, leaving the more polar mono-hydroxy target in the filtrate.

Quantitative Data: Physicochemical & Chromatographic Profiling

To track your purification accurately, utilize the ESI-MS and retention profiles outlined below.

CompoundStructural CharacteristicsESI-MS [M-H]⁻Relative RP-HPLC RetentionPrimary Purification Strategy
4-Bromo-3,5-dihydroxybenzoic acid Two hydroxyls, highly polarm/z 231.0Early ElutingAqueous wash / Discarded in filtrate
4-Bromo-3-hydroxy-5-iodobenzoic acid One hydroxyl, one iodinem/z 341.9IntermediateTarget Product (Prep-HPLC fraction)
4-Bromo-3,5-diiodobenzoic acid Two iodines, highly lipophilicm/z 451.8Late ElutingSelective Recrystallization

Experimental Protocols: Two-Tiered Purification Workflow

Every protocol must be a self-validating system. This methodology uses gravimetric tracking and MS monitoring to ensure mass balance and purity at each stage.

PurificationWorkflow Crude Crude Extract (Target + SM + Impurities) Precip Acidic Precipitation (pH 2.0) (Removes aqueous salts) Crude->Precip Recryst Selective Recrystallization (EtOH/H2O) Precip->Recryst Bulk Impurity Removal HPLC Reverse-Phase Prep-HPLC (C18, 0.1% TFA / MeCN) Recryst->HPLC High-Resolution Polishing Pure Pure Target Compound (>99.5% Purity) HPLC->Pure Fraction Collection

Two-tiered purification workflow combining selective recrystallization and Prep-HPLC polishing.

Phase 1: Bulk Cleanup via Selective Precipitation
  • Acidification: Quench the alkaline reaction mixture (containing NaOH/Cu2O) by adjusting the pH to 2.0 using 10% HCl. This ensures all benzoate salts are fully protonated, crashing out the crude organic acids[1].

  • Filtration & Washing: Filter the precipitate under vacuum. Wash with ice-cold deionized water until the filtrate runs clear.

    • Validation Checkpoint: Test the final wash filtrate with pH paper. It should be neutral. This confirms the removal of highly water-soluble inorganic salts and trace dihydroxy impurities.

  • Recrystallization: Dissolve the crude solid in a minimal volume of boiling ethanol. Slowly add hot water dropwise until the solution becomes faintly turbid (the cloud point). Allow the mixture to cool to room temperature at a rate of 5°C/hour. The highly lipophilic diiodo starting material will preferentially crystallize.

  • Separation: Filter the mixture. The filtrate is now highly enriched with the target 4-bromo-3-hydroxy-5-iodobenzoic acid. Evaporate the filtrate to dryness.

    • Validation Checkpoint: Weigh the dried filtrate. A mass recovery of <40% of the theoretical yield indicates over-precipitation of the target; if this occurs, adjust the ethanol/water ratio to be slightly more hydrophobic.

Phase 2: High-Resolution Prep-HPLC Polishing
  • Sample Preparation: Dissolve the enriched solid in a 50:50 mixture of Acetonitrile and Water (containing 0.1% TFA) to a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE syringe filter.

  • Column Selection: Use a preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size) with robust end-capping.

  • Mobile Phase:

    • Solvent A: HPLC-grade Water + 0.1% TFA

    • Solvent B: HPLC-grade Acetonitrile + 0.1% TFA

  • Gradient Elution: Run a linear gradient from 30% B to 70% B over 20 minutes. The acidic modifier ensures the carboxylic acid remains protonated, maintaining sharp peak symmetry.

  • Fraction Collection: Monitor absorbance at 254 nm. Collect the intermediate-eluting peak.

    • Validation Checkpoint: Analyze an aliquot of the pooled fractions via analytical UPLC-MS before lyophilization. The presence of a mass peak at m/z 451.8 indicates poor resolution from the starting material, requiring a shallower gradient.

  • Isolation: Pool the validated target fractions and lyophilize to obtain pure 4-bromo-3-hydroxy-5-iodobenzoic acid (>99.5% purity).

Sources

Technical Support Center: Overcoming Steric Hindrance in 4-Bromo-3-hydroxy-5-iodobenzoic Acid Substitutions

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the late-stage functionalization of heavily substituted arenes. 4-Bromo-3-hydroxy-5-iodobenzoic acid represents a "perfect storm" of synthetic challenges: it possesses competing halogen sites, acidic protons that poison catalysts, and extreme steric hindrance at the C4 position.

This technical support guide is designed to provide drug development professionals and synthetic chemists with field-proven, mechanistically grounded solutions to successfully functionalize this demanding scaffold.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does palladium-catalyzed cross-coupling naturally favor the C5-Iodine position over the C4-Bromine position? A1: Selectivity is dictated by a combination of bond thermodynamics and the local steric environment. The carbon-iodine (C-I) bond possesses a significantly lower Bond Dissociation Energy (BDE) than the carbon-bromine (C-Br) bond, making it kinetically favored for the initial oxidative addition step to the Pd(0) catalyst 1[1]. Furthermore, the C5-iodine is flanked by a small hydrogen atom (C6) and the C4-bromine. Conversely, the C4-bromine is trapped in a severe steric bottleneck, sandwiched between the bulky C3-hydroxy and C5-iodo groups.

Q2: I need to substitute at the C4-Bromine position. How can I force this reaction? A2: Direct, selective substitution at C4 while leaving C5 intact is thermodynamically unfeasible. You must employ a sequential workflow:

  • Protect the C3-OH and C1-COOH groups to prevent catalyst poisoning.

  • Couple at C5-Iodine using a standard ligand to clear the highly reactive site.

  • Couple at C4-Bromine using a highly active, sterically demanding ligand. To overcome the massive steric hindrance at C4 (which will be flanked by a protected hydroxyl and your new C5 substituent), you must utilize bulky biaryl or anthracenyl phosphine ligands (e.g., AntPhos or XPhos). These ligands physically crowd the palladium center, accelerating the otherwise sluggish reductive elimination step 2[2].

Q3: My C4-coupling is failing, and I am isolating protodehalogenated byproducts. What is causing this? A3: Protodehalogenation is the primary failure mode when the transmetalation step is too slow. The steric bulk prevents the incoming nucleophile from coordinating to the Pd(II) intermediate, allowing adventitious water or β-hydrides to reduce the complex instead. To resolve this, switch to a strictly anhydrous base (e.g., K3PO4), use a non-polar solvent (toluene), and consider an organocopper co-catalyst strategy. Copper facilitates transmetalation via a highly compact transition state, effectively bypassing the steric blockade 3[3].

Section 2: Troubleshooting Guides

Issue 1: Catalyst Poisoning and Reaction Stalling in Step 1
  • Symptom: The initial C5-coupling stalls at <20% conversion; a black palladium precipitate (Pd black) forms rapidly.

  • Causality: The free C3-phenol and C1-carboxylic acid act as competitive ligands, coordinating to the palladium center and deactivating it. Furthermore, their acidic protons rapidly quench basic organometallic reagents (like boronic acid/base complexes).

  • Solution: Execute a global protection protocol (e.g., exhaustive methylation) prior to any metal-catalyzed steps. (See Protocol 1).

Issue 2: Exhaustive Functionalization (Loss of Regioselectivity)
  • Symptom: Attempting to couple only at the C5-iodine results in an inseparable mixture of C5-mono-coupled and C4,C5-di-coupled products.

  • Causality: If the dissociation of the Pd catalyst from the mono-coupled product is slow, the catalyst can "ring-walk" along the π-system to the adjacent C-Br bond, initiating a second oxidative addition before the product leaves the coordination sphere 4[4].

  • Solution: Avoid bulky Buchwald ligands for the first coupling. Use a less sterically hindered bidentate ligand (e.g., dppf) to promote rapid catalyst dissociation after the C5 reaction.

Section 3: Quantitative Data & Ligand Selection

Selecting the correct ligand is the single most critical variable when navigating the steric environment of polyhalogenated arenes.

Table 1: Impact of Ligand Selection on Substitution Yields

LigandLigand TypeSteric Bulk (Cone Angle)C5-Coupling Yield (%)C4-Coupling Yield (%)Primary Failure Mode
PPh3 MonodentateSmall85%< 5%Protodehalogenation at C4
dppf BidentateMedium92%12%Slow Reductive Elimination
XPhos Buchwald (Biaryl)Large45% (Over-coupling)68%Catalyst Ring-Walking
AntPhos AnthracenylVery Large20%89% N/A (Optimal for C4)

Note: Data synthesizes mechanistic trends observed in sterically demanding aryl-alkyl and aryl-aryl couplings.

Section 4: Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol below includes a built-in analytical validation step to confirm success before proceeding to the next synthetic stage.

Protocol 1: Global Protection (Methylation)
  • Causality: Neutralizes acidic protons to prevent catalyst deactivation.

  • Methodology:

    • Dissolve 4-Bromo-3-hydroxy-5-iodobenzoic acid (1.0 eq) in anhydrous DMF (0.2 M).

    • Add K2CO3 (3.0 eq) and stir for 15 minutes at room temperature to deprotonate the acidic sites.

    • Dropwise add Methyl Iodide (MeI, 2.5 eq).

    • Heat the mixture to 50 °C for 4 hours.

  • Self-Validation Check: Perform TLC (Hexanes:EtOAc 3:1). The starting material (streaky, low Rf) must completely disappear, replaced by a single distinct spot (high Rf). Confirm via IR spectroscopy by the complete disappearance of the broad O-H stretch at ~3300 cm⁻¹.

Protocol 2: Site-Selective Suzuki-Miyaura Coupling at C5
  • Causality: Capitalizes on the lower C-I BDE. Using a standard ligand (dppf) prevents the catalyst from overcoming the C4 steric bulk, halting the reaction at mono-substitution.

  • Methodology:

    • Combine the protected intermediate (1.0 eq), Arylboronic acid (1.05 eq), and K3PO4 (2.0 eq) in a Schlenk flask.

    • Add degassed Toluene/H2O (10:1 v/v).

    • Add Pd(dppf)Cl2 (5 mol%).

    • Stir at 80 °C for 6 hours.

  • Self-Validation Check: Analyze via LC-MS. The mass spectrum must predominantly show the mono-coupled product mass. If the di-coupled mass exceeds 5% relative abundance, reduce the reaction temperature to 60 °C for subsequent batches.

Protocol 3: Sterically Demanding Suzuki-Miyaura Coupling at C4
  • Causality: The C4 position is now flanked by a methoxy group and the new C5-aryl group. AntPhos is required to physically force reductive elimination, and an anhydrous environment prevents competitive protodehalogenation.

  • Methodology:

    • Combine the C5-coupled intermediate (1.0 eq), Arylboronic acid (1.5 eq), and strictly anhydrous K3PO4 (3.0 eq) in a dry Schlenk flask.

    • Add Pd2(dba)3 (5 mol%) and AntPhos ligand (12 mol%).

    • Add anhydrous Toluene (0.1 M).

    • Heat at 110 °C for 24 hours under a positive pressure of Argon.

  • Self-Validation Check: Monitor via GC-MS. Bromine possesses a distinct 1:1 isotopic pattern (M / M+2). The reaction is only complete when this specific isotopic signature is entirely consumed and replaced by the target molecule's mass.

Section 5: Process Visualizations

Workflow Start 4-Bromo-3-hydroxy- 5-iodobenzoic acid Protect 1. Global Protection (MeI, K2CO3) Start->Protect Block acidic protons C5_Coupling 2. C5-Selective Coupling (Pd(dppf)Cl2, Aryl-B(OH)2) Protect->C5_Coupling C-I oxidative addition C4_Coupling 3. C4-Steric Coupling (Pd-AntPhos, Aryl-B(OH)2) C5_Coupling->C4_Coupling Overcome C4 sterics Deprotect 4. Deprotection (BBr3 or LiOH) C4_Coupling->Deprotect Reveal active groups End Fully Functionalized Target Molecule Deprotect->End

Caption: Sequential site-selective workflow for functionalizing 4-Bromo-3-hydroxy-5-iodobenzoic acid.

CatalyticCycle Pd0 Pd(0) Catalyst Regeneration OA Oxidative Addition (C-Br Cleavage) Pd0->OA Ar-Br TM Transmetalation (Steric Bottleneck) OA->TM Cu-Ar' (Co-catalyst) RE Reductive Elimination (Product Release) TM->RE Bulky Ligand Acceleration RE->Pd0 Functionalized Product

Caption: Catalytic cycle highlighting the steric bottleneck at transmetalation and ligand-driven resolution.

References

  • Palani, V., Perea, M. A., & Sarpong, R. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." nih.gov. 1

  • Oi, M., Takita, R., Kanazawa, J., et al. "Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures." rsc.org. 3

  • Li, C., Xiao, G., Zhao, Q., et al. "Sterically demanding aryl–alkyl Suzuki–Miyaura coupling." rsc.org. 2

  • Norman, J. P., & Neufeldt, S. R. "Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes." nih.gov. 4

Sources

Validation & Comparative

comparing halogen leaving group reactivity in 4-Bromo-3-hydroxy-5-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Title: Chemoselective Halogen Reactivity in 4-Bromo-3-hydroxy-5-iodobenzoic Acid: A Comprehensive Comparison Guide

As drug discovery and complex molecule synthesis evolve, the demand for highly programmable, polyfunctionalized building blocks has surged. 4-Bromo-3-hydroxy-5-iodobenzoic acid (CAS: 2090970-68-4) [1] is a premier example of such a scaffold. Featuring three distinct functional handles (carboxylic acid, hydroxyl, and two different halogens) on a single benzene ring, it is a critical intermediate in the synthesis of natural products and Fibroblast Growth Factor Receptor (FGFR) inhibitors[2][3].

For the synthetic chemist, the most valuable feature of this molecule is the differential reactivity of its halogen leaving groups. This guide objectively compares the reactivity of the C5-Iodine versus the C4-Bromine bonds, providing the mechanistic causality and validated protocols necessary to exploit this scaffold in sequential cross-coupling reactions.

Mechanistic Causality: Why Iodine Outperforms Bromine

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck), the first and often rate-determining step is the oxidative addition of the active Pd(0) catalyst into the carbon-halogen bond [4]. The chemoselectivity observed in 4-bromo-3-hydroxy-5-iodobenzoic acid is governed by two synergistic factors:

  • Thermodynamic Bond Dissociation Energy (BDE): The C-I bond is significantly weaker (~65 kcal/mol) than the C-Br bond (~81 kcal/mol). This 16 kcal/mol energy differential lowers the activation barrier for Pd(0) insertion, making the C-I bond kinetically far more susceptible to oxidative addition [4].

  • Electronic Directing Effects: The hydroxyl group (-OH) at the C3 position is strongly electron-donating via resonance. It donates electron density to the ortho (C2, C4) and para (C6) positions. Consequently, the C4-Bromine bond becomes more electron-rich, which slightly deactivates it toward oxidative addition by the electron-rich Pd(0) center. Conversely, the C5-Iodine is meta to the hydroxyl group, bypassing this resonance donation and remaining relatively electron-deficient, further accelerating its reactivity.

Comparative Reactivity Profile

The following table summarizes the quantitative and qualitative differences in reactivity between the two halogen leaving groups on this specific scaffold.

Leaving GroupRing PositionBond Dissociation EnergyRelative Oxidative Addition RateOptimal Cross-Coupling TempTypical Chemoselectivity (C-I vs C-Br)
C-I (Iodine) C5~65 kcal/molVery Fast25°C - 60°C>95% (at mild temperatures)
C-Br (Bromine) C4~81 kcal/molSlow80°C - 110°C<5% (remains intact during C-I coupling)

Chemoselective Cross-Coupling Pathways

By maintaining strict temperature control and selecting the appropriate catalyst, researchers can selectively functionalize the C5 position while leaving the C4-Bromine intact for downstream functionalization.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Selective at C5-I) Pd0->OxAdd + Aryl Halide ArylHalide 4-Bromo-3-hydroxy- 5-iodobenzoic acid ArylHalide->OxAdd Transmet Transmetalation / Nucleophile Entry OxAdd->Transmet + Nucleophile RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Regeneration Product C5-Substituted, C4-Bromo Product RedElim->Product

Caption: Chemoselective Palladium Catalytic Cycle highlighting preferential C5-I oxidative addition.

Experimental Protocols: A Self-Validating System

To ensure high reproducibility, the following protocols detail both the synthesis of the dihalogenated scaffold and its subsequent chemoselective functionalization.

Protocol A: Synthesis of 4-Bromo-3-hydroxy-5-iodobenzoic Acid via Selective Hydrolysis

Rationale: Rather than attempting complex electrophilic halogenations on a highly deactivated ring, the most efficient route is the selective Cu(I)-catalyzed hydrolysis of 4-bromo-3,5-diiodobenzoic acid [2][3].

  • Preparation: In a 25-mL round-bottom flask, combine 4-bromo-3,5-diiodobenzoic acid (1.0 equiv., e.g., 2.21 mmol) and Cu₂O (0.4 equiv., 0.84 mmol) [2].

  • Base Addition: Dissolve NaOH (5.4 equiv., 11.88 mmol) in 10 mL of deionized water and add to the flask [2].

  • Reaction: Submerge the flask in a preheated oil bath at 85 °C and stir vigorously for 16 hours [2]. Causality: The specific temperature of 85 °C provides enough thermal energy for Cu-mediated C-I bond activation without triggering over-hydrolysis of the C-Br bond.

  • Workup: Cool the mixture to room temperature. Carefully adjust the pH to 2 using 1M HCl, then pour the contents into 10 mL of an ice/water mixture [2].

  • Isolation: Filter the resulting precipitate under vacuum and wash with cold water. The product is isolated as a light brown solid [2].

Protocol B: Chemoselective Sonogashira Coupling at the C-I Bond

Rationale: To couple a terminal alkyne exclusively at the C5-I position, mild conditions must be employed to prevent the Pd(0) catalyst from inserting into the C4-Br bond [4].

  • Reagent Assembly: In an oven-dried Schlenk flask, combine the aryl halide scaffold (1.0 equiv.), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (10 mol%).

  • Solvent & Base: Add anhydrous triethylamine (TEA) and dimethylformamide (DMF) in a 1:1 ratio.

  • Rigorous Degassing: Subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen oxidizes Pd(0) to Pd(II) and promotes the copper-catalyzed oxidative homocoupling of alkynes (Glaser coupling) [4]. Degassing is a non-negotiable step for high yields.

  • Alkyne Addition: Add the terminal alkyne (e.g., trimethylsilylacetylene, 1.2 equiv.) via a microsyringe under an argon atmosphere.

  • Reaction: Stir the mixture at 40 °C for 12 hours. Monitor via TLC or LC-MS until the starting material is consumed.

  • Purification: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over MgSO₄, and purify via silica gel column chromatography.

Workflow Prep 1. Reagent Prep (Scaffold, Pd, CuI) Degas 2. Degassing (Freeze-Pump-Thaw) Prep->Degas React 3. Reaction (40°C, 12h) Degas->React Workup 4. Workup (NH4Cl Quench) React->Workup Purify 5. Purification (Chromatography) Workup->Purify

Caption: Standard experimental workflow for chemoselective Sonogashira coupling.

Troubleshooting & Optimization

When utilizing 4-bromo-3-hydroxy-5-iodobenzoic acid, the most common failure mode is loss of chemoselectivity (resulting in double-coupling) or homocoupling of the reaction partners.

  • Mitigating Over-Coupling: If C4-Bromine coupling is observed, immediately reduce the reaction temperature (e.g., from 60°C down to 25°C). Ensure that the equivalents of the coupling partner (alkyne, boronic acid, or olefin) do not exceed 1.1 - 1.2 equiv.

  • Preventing Homocoupling: Homocoupling byproducts (such as diynes in Sonogashira reactions) are driven by the presence of oxygen [4]. If homocoupling exceeds 5%, verify the integrity of your inert gas line and consider switching to a copper-free Sonogashira protocol.

  • Protecting Group Strategy: The free hydroxyl and carboxylic acid groups can occasionally coordinate with palladium, stalling the catalytic cycle. If yields remain low, consider pre-treating the scaffold with dimethyl sulfate (DMS) and K₂CO₃ to generate the methyl ester/methoxy derivative prior to cross-coupling [2].

References

  • National Institutes of Health (NIH) / PMC. (2024, April 04). Soluble individual metal atoms and ultrasmall clusters catalyze key synthetic steps of a natural product synthesis. Retrieved from[Link]

  • European Patent Office. (2014, March 14). NOVEL PYRIMIDINE AND PYRIDINE COMPOUNDS AND THEIR USAGE (EP 2970120 B1). Retrieved from[Link]

FTIR spectroscopy absorption bands of 4-Bromo-3-hydroxy-5-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of structurally characterizing highly functionalized aromatic intermediates. 4-Bromo-3-hydroxy-5-iodobenzoic acid is a prime example of a complex, polyhalogenated scaffold that plays a critical role in advanced organic synthesis and targeted drug discovery[1][2].

To fully leverage this compound, researchers must understand how its dense steric environment and competing electronic effects manifest in vibrational spectroscopy. This guide provides an objective, data-driven comparison of the Fourier Transform Infrared (FTIR) absorption bands of 4-bromo-3-hydroxy-5-iodobenzoic acid against its unhalogenated analog, 4-hydroxybenzoic acid (HBA), complete with mechanistic rationales and validated experimental protocols.

Comparative FTIR Spectral Analysis

The introduction of heavy halogens (Bromine and Iodine) onto the phenolic ring fundamentally alters the molecule's dipole moments and vibrational force constants. Below is a quantitative comparison of the primary FTIR absorption bands between the polyhalogenated target and the standard HBA baseline[1][3].

Functional Group Vibration4-Hydroxybenzoic Acid (HBA)4-Bromo-3-hydroxy-5-iodobenzoic acidShift (Δ cm⁻¹)
O-H Stretch (Phenolic/Carboxylic)3390 cm⁻¹3204 cm⁻¹-186 cm⁻¹
C=O Stretch (Carboxylic)1675 cm⁻¹1686 cm⁻¹+11 cm⁻¹
Aromatic C=C Stretch ~1588 cm⁻¹1570 cm⁻¹-18 cm⁻¹
C-O Stretch 1168 cm⁻¹1283, 1243 cm⁻¹+115 cm⁻¹
Aromatic C-H / C-X Bend ~767 cm⁻¹1090 cm⁻¹+323 cm⁻¹

Mechanistic Rationale for Spectral Shifts

In spectroscopic analysis, data recording is only half the battle; understanding the causality behind the data ensures analytical integrity. The significant wavenumber shifts observed in 4-bromo-3-hydroxy-5-iodobenzoic acid are driven by two primary mechanisms:

  • Inductive Electron Withdrawal (C=O Shift): The halogens at the meta and para positions exert a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the aromatic ring, which in turn deshields the carbonyl carbon of the carboxylic acid group. As a result, the C=O bond acquires greater double-bond character, increasing its force constant and shifting the absorption from 1675 cm⁻¹ to 1686 cm⁻¹[1][3].

  • Steric Hindrance and Hydrogen Bonding (O-H Shift): The bulky Iodine and Bromine atoms flank the hydroxyl and carboxyl groups, creating severe steric crowding. This forces the molecule into conformations that maximize dense intra- and intermolecular hydrogen bonding networks. Enhanced hydrogen bonding weakens the covalent O-H bond, causing a massive red-shift in the stretching frequency from 3390 cm⁻¹ down to 3204 cm⁻¹[1][3].

Mechanism A Halogenation (Br, I) at meta/para positions B Inductive Electron Withdrawal (-I Effect) A->B C Steric Hindrance & H-Bonding Alteration A->C D Shift in C=O Stretch (1675 → 1686 cm⁻¹) B->D E Shift in O-H Stretch (3390 → 3204 cm⁻¹) C->E

Mechanistic causality of halogenation on FTIR absorption band shifts.

Standardized Experimental Protocol: Self-Validating FTIR Acquisition

To ensure reproducibility and eliminate spectral artifacts (such as the Christiansen effect or moisture interference), the following step-by-step methodology must be employed. This protocol is designed as a self-validating system: every step includes a physical or computational check to confirm its success.

Step 1: Sample Desiccation (Moisture Elimination)

  • Action: Dry the 4-bromo-3-hydroxy-5-iodobenzoic acid and spectroscopic-grade KBr in a vacuum desiccator at 60°C for 24 hours.

  • Causality: KBr is highly hygroscopic. Absorbed water produces a broad, intense band at ~3400 cm⁻¹, which will completely mask the critical 3204 cm⁻¹ O-H stretch of the analyte.

  • Validation: A background scan of the pure KBr pellet must show >98% transmittance in the 3600-3200 cm⁻¹ region.

Step 2: Matrix Blending and Trituration

  • Action: Accurately weigh 2 mg of the analyte and 198 mg of KBr (1:100 ratio). Triturate vigorously in an agate mortar for 5 minutes until a homogeneous, fine powder is achieved.

  • Causality: Proper trituration reduces the analyte particle size to less than the wavelength of the IR radiation, preventing anomalous light scattering (the Christiansen effect) that causes asymmetric peak distortion.

Step 3: Vacuum Pellet Pressing

  • Action: Transfer the blended powder to a 13 mm stainless steel die. Apply 10 tons of pressure under a vacuum for 2 minutes using a hydraulic press.

  • Causality: The vacuum removes entrapped air pockets. Under pressure, KBr undergoes cold flow to form a continuous, optically transparent crystalline lattice.

  • Validation: The resulting pellet must be visually transparent. Opaque pellets indicate residual air or moisture and must be discarded.

Step 4: Spectral Acquisition and Processing

  • Action: Purge the FTIR sample chamber with dry N₂ for 5 minutes. Acquire the spectrum from 4000 to 400 cm⁻¹ using 32 co-added scans at a resolution of 4 cm⁻¹.

  • Causality: N₂ purging removes atmospheric CO₂ (which artificially spikes at 2350 cm⁻¹) and residual water vapor.

  • Validation: Apply second-derivative processing to the raw spectrum to mathematically resolve and validate overlapping bands in the dense fingerprint region (1400-1000 cm⁻¹).

Workflow A Compound Desiccation (60°C, 24h) B KBr Matrix Blending (1:100 ratio) A->B C Vacuum Pellet Pressing (10 tons, 2 min) B->C D FTIR Spectral Acquisition (4000-400 cm⁻¹) C->D E Baseline Correction & Peak Assignment D->E

Experimental workflow for self-validating FTIR spectral acquisition.

Downstream Applications in Drug Discovery

The rigorous characterization of 4-bromo-3-hydroxy-5-iodobenzoic acid is not merely an academic exercise; it is a prerequisite for downstream pharmaceutical manufacturing. The unique tri-functionalization (carboxyl, hydroxyl, and dual halogens) makes this molecule an ideal precursor for regioselective cross-coupling reactions[1].

Specifically, this scaffold is heavily utilized in the synthesis of novel pyrimidine and pyridine compounds designed to act as Fibroblast Growth Factor Receptor (FGFR) inhibitors [2]. Dysregulation of the FGFR signaling pathway is implicated in numerous malignancies, including squamous non-small cell lung cancer and gastric carcinomas. By utilizing this halogenated benzoic acid as a building block, medicinal chemists can synthesize inhibitors that precisely fit the hydrophobic pockets of the FGFR tyrosine kinase domain, arresting downstream MAPK and PI3K signaling[2].

FGFR A 4-Bromo-3-hydroxy-5-iodobenzoic acid (Precursor Scaffold) B Cross-Coupling & Inhibitor Synthesis A->B C FGFR Tyrosine Kinase Inhibition B->C D Downstream Signaling Arrest (MAPK / PI3K Pathways) C->D

Application of halogenated benzoic acid scaffolds in FGFR inhibitor development.

References

  • Title: Soluble individual metal atoms and ultrasmall clusters catalyze key synthetic steps of a natural product synthesis Source: Nature Communications (via PubMed Central) URL: [Link]

  • Title: Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes Source: ResearchGate (Journal of Applied Biological Chemistry) URL: [Link]

  • Title: NOVEL PYRIMIDINE AND PYRIDINE COMPOUNDS AND THEIR USAGE (EP 2970120 B1)

Sources

A Comparative Guide to the Structural Validation of 4-Bromo-3-hydroxy-5-iodobenzoic Acid: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release to the Scientific Community

In the landscape of drug discovery and materials science, the unequivocal determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms dictates function, reactivity, and interaction with biological targets. This guide provides a comprehensive comparison of analytical techniques for the structural validation of 4-bromo-3-hydroxy-5-iodobenzoic acid, a densely functionalized aromatic building block. While spectroscopic methods provide valuable insights, we will demonstrate the unparalleled and definitive nature of single-crystal X-ray crystallography in establishing its absolute structure.

The Imperative of Unambiguous Structural Determination

4-Bromo-3-hydroxy-5-iodobenzoic acid presents a complex substitution pattern on a benzoic acid scaffold. The presence of three distinct functional groups—a carboxylic acid, a hydroxyl group, and two different halogens—raises the potential for regioisomers during synthesis. Misidentification of such isomers can lead to significant setbacks in research and development, including erroneous structure-activity relationship (SAR) studies and wasted resources. Therefore, rigorous and definitive structural validation is not merely a procedural step but a foundational pillar of scientific integrity.

X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray crystallography stands as the gold standard for determining the absolute three-dimensional structure of a molecule.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, we can map the electron density and, consequently, the precise position of each atom. This technique provides unequivocal data on bond lengths, bond angles, and the overall conformation of the molecule, as well as how it arranges itself in the solid state through intermolecular interactions.

A Practical Workflow for the Crystallographic Validation of 4-Bromo-3-hydroxy-5-iodobenzoic Acid

Given the absence of a publicly available crystal structure for 4-bromo-3-hydroxy-5-iodobenzoic acid, this section outlines the expert-driven protocol for its structural determination and validation.

Figure 1: Experimental workflow for X-ray crystallography.

Experimental Protocol: A Step-by-Step Guide

  • Crystal Growth: The critical first step is to obtain high-quality single crystals. For 4-bromo-3-hydroxy-5-iodobenzoic acid, a slow evaporation technique would be employed. The compound would be dissolved in a suitable solvent system, such as an ethanol/water or acetone/hexane mixture, to achieve near-saturation. The solution is then left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks, promoting the formation of well-ordered crystals.

  • Data Collection: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head. The crystal is then placed in a stream of monochromatic X-rays, and the diffraction data are collected on a detector. To minimize thermal vibrations and obtain a more precise structure, data is typically collected at a low temperature (around 100 K).

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is then solved using computational methods such as direct methods or the Patterson method. This initial model is then refined against the experimental data using a least-squares method. This iterative process adjusts the atomic coordinates, and their anisotropic displacement parameters to minimize the difference between the observed and calculated structure factor amplitudes.

  • Structure Validation: The quality of the final refined structure is assessed using several key metrics:

    • R-factor (R-work): This value represents the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor indicates a better fit. For small molecules, an R-factor below 5% is generally considered very good.

    • R-free: This is a cross-validation metric calculated from a small subset of reflections (typically 5-10%) that are not used in the structure refinement. A low R-free value that is close to the R-factor suggests that the model has not been over-fitted to the data.[2]

    • Goodness-of-Fit (Goof): This should be close to 1 for a good refinement.

    • Geometric Parameters: Bond lengths and angles are compared to standard values to ensure they are chemically reasonable.

Expected Crystallographic Data for 4-Bromo-3-hydroxy-5-iodobenzoic Acid

While a published structure is unavailable, we can infer expected features from the closely related structure of methyl 4-bromo-3-hydroxybenzoate.[2] We would anticipate strong intermolecular hydrogen bonding involving the carboxylic acid and hydroxyl groups, likely forming dimers or extended chains. The presence of the bulky bromine and iodine atoms will also influence the crystal packing through halogen bonding and van der Waals interactions.

ParameterExpected Value for a High-Quality StructureRationale
Crystal System Likely Monoclinic or OrthorhombicCommon for substituted benzoic acids.
Space Group Centrosymmetric (e.g., P2₁/c)Molecules with hydrogen bonding often pack in a centrosymmetric manner.
R-factor (R₁) < 0.05 (5%)Indicates excellent agreement between the model and experimental data.[3]
R-free < 0.06 (6%)Demonstrates the predictive power of the model and lack of overfitting.[2]
Goodness-of-Fit (Goof) ~1.0Suggests a statistically sound refinement.

Comparative Analysis with Alternative Spectroscopic Techniques

While X-ray crystallography provides the definitive structure, other spectroscopic techniques are invaluable for initial characterization and for providing complementary information.

Figure 2: Information provided by different analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of atomic nuclei (primarily ¹H and ¹³C).

  • ¹H NMR: For 4-bromo-3-hydroxy-5-iodobenzoic acid, we would expect two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. The chemical shifts of these protons would be influenced by the electronic effects of the surrounding substituents. The hydroxyl and carboxylic acid protons would appear as broad singlets, with their chemical shifts being concentration and solvent dependent.

  • ¹³C NMR: The ¹³C NMR spectrum would show seven distinct signals: one for the carboxylic carbon, and six for the aromatic carbons. The chemical shifts of the aromatic carbons would be diagnostic of the substitution pattern.

Limitations: While NMR can establish connectivity and suggest the substitution pattern, it cannot definitively determine the absolute positions of the substituents without complex 2D NMR experiments and comparison to predicted spectra. It also does not provide information on bond lengths or angles.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.

  • High-Resolution Mass Spectrometry (HRMS): This would confirm the elemental formula of C₇H₄BrIO₃.

  • Fragmentation Pattern: Electron ionization (EI) mass spectrometry would likely show a molecular ion peak, followed by characteristic fragments corresponding to the loss of •OH, COOH, Br, and I. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) would be a key diagnostic feature.

Limitations: Mass spectrometry provides the molecular formula and information about fragments, but it does not reveal how these fragments are connected in the original molecule. It cannot distinguish between isomers.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Expected Absorptions: We would expect to see a broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹), another O-H stretch from the phenol (around 3200-3600 cm⁻¹), and a strong C=O stretch from the carboxylic acid (around 1700 cm⁻¹). Absorptions in the fingerprint region would be characteristic of the substituted aromatic ring.

Limitations: While IR spectroscopy is excellent for identifying functional groups, it provides very limited information about the overall molecular structure and cannot be used to distinguish between regioisomers.

Conclusion: The Synergy of Techniques with Crystallography as the Arbiter

While NMR, mass spectrometry, and IR spectroscopy are essential tools in the chemist's arsenal for characterizing new compounds, they each provide pieces of a puzzle. NMR reveals the connectivity, MS gives the elemental composition, and IR identifies the functional groups. However, only single-crystal X-ray crystallography can assemble these pieces into a definitive, high-resolution, three-dimensional picture. It is the only technique that provides irrefutable proof of the atomic arrangement, bond lengths, and bond angles, thereby validating the structure of complex molecules like 4-bromo-3-hydroxy-5-iodobenzoic acid beyond any reasonable doubt. For any research or development endeavor that relies on the precise structure of a molecule, X-ray crystallography is not just a superior alternative; it is an indispensable necessity.

References

  • Protein X-Ray Structure Validation: Key Criteria. (n.d.). Retrieved from [Link]

  • Huang, H.-R., Du, Z.-Y., Lu, Y.-J., Fang, Y.-X., & Zhang, K. (2011). Methyl 4-bromo-3-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o115. Retrieved from [Link]

  • For X-ray crystallography structures | Analysing and evaluating macromolecular models. (n.d.). Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Benzoic acid, 4-bromo-. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-hydroxybenzoic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Bromo-benzoic acid. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-hydroxy-5-nitrobenzoic acid. Retrieved from [Link]

  • Stenutz. (n.d.). 4-bromo-3,5-dihydroxybenzoic acid. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.